1,4-Benzodioxane-6-boronic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-6-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO4/c10-9(11)6-1-2-7-8(5-6)13-4-3-12-7/h1-2,5,10-11H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDUGGGBJXULJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)OCCO2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379869 | |
| Record name | 1,4-Benzodioxane-6-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164014-95-3 | |
| Record name | 1,4-Benzodioxane-6-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,3-dihydro-1,4-benzodioxin-6-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,4-Benzodioxane-6-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract: 1,4-Benzodioxane-6-boronic acid is a versatile organoboron compound widely utilized in synthetic organic chemistry. Its significance lies primarily in its role as a key building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to form carbon-carbon bonds. This enables the synthesis of complex biaryl structures, which are prevalent in medicinally active compounds and functional materials. This guide provides a comprehensive overview of its chemical properties, spectroscopic characteristics, and a detailed experimental protocol for its application in Suzuki-Miyaura coupling.
Core Chemical and Physical Properties
This compound is a white to off-white crystalline powder under standard conditions.[1][2] It is soluble in solvents like methanol (B129727) and should be stored in a dry, dark environment at room temperature to prevent degradation.[1][3] The compound may contain varying amounts of its anhydride (B1165640) form.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₉BO₄ | [3][4][5] |
| Molecular Weight | 179.97 g/mol | [2][3][5] |
| CAS Number | 164014-95-3 | [2][3][4] |
| Appearance | White to off-white powder | [1][2] |
| Melting Point | 187 - 189 °C | [1][3] |
| Boiling Point (Predicted) | 361.0 ± 52.0 °C | [3] |
| Density (Predicted) | 1.35 ± 0.1 g/cm³ | [3] |
| pKa (Predicted) | 8.52 ± 0.20 | [3] |
| Solubility | Soluble in Methanol | [3] |
| SMILES | OB(O)c1ccc2OCCOc2c1 | [2][6] |
| InChI Key | SQDUGGGBJXULJR-UHFFFAOYSA-N | [4][6] |
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The two methylene (B1212753) groups (-O-CH₂-CH₂-O-) on the dioxane ring would likely appear as a multiplet or two distinct signals around 4.2-4.3 ppm.[4] The protons on the benzene (B151609) ring would appear further downfield in the aromatic region (typically 6.8-7.5 ppm). The acidic protons of the boronic acid group (-B(OH)₂) would appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
-
¹³C NMR: The carbon spectrum would show signals corresponding to the two unique methylene carbons of the dioxane ring and the six aromatic carbons. The carbon atom directly attached to the boron atom would likely show a broader signal due to quadrupolar relaxation.
-
FTIR Spectroscopy: The infrared spectrum would be characterized by a broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching of the boronic acid group. Strong bands associated with B-O stretching would be expected around 1350 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic portions would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. Characteristic C-O ether stretches from the dioxane ring would be visible in the 1000-1300 cm⁻¹ region.[4]
Core Application: Suzuki-Miyaura Cross-Coupling
The primary utility of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[7] This reaction is a cornerstone of modern organic synthesis, allowing for the formation of a C-C bond between the boronic acid's aryl group and an aryl or vinyl halide/triflate.[8][9] This methodology is particularly valuable in drug discovery for synthesizing analogs of natural products like Combretastatin (B1194345) A-4, which exhibit potent anticancer properties.[1][10]
The general catalytic cycle involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide).[9]
-
Transmetalation: The organic group from the activated boronic acid is transferred to the palladium(II) center, displacing the halide. This step requires a base to activate the boronic acid.[8][9]
-
Reductive Elimination: The two organic fragments on the palladium center couple, forming the new biaryl product and regenerating the active palladium(0) catalyst.[9]
Below is a visualization of a typical experimental workflow for this reaction.
Experimental Protocols
The following is a representative, general-purpose protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Researchers should optimize conditions for their specific substrates.
Objective: To synthesize a biaryl compound via palladium-catalyzed cross-coupling.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst, e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (5 mol%)
-
Base, e.g., anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equivalents)
-
Solvent: Anhydrous 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Round-bottom flask or pressure vessel suitable for heating
-
Magnetic stir bar
-
Condenser and inert gas line (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and the base (2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous dioxane and water solvent mixture via syringe.
-
Degassing: Sparge the resulting mixture with a gentle stream of Argon for 10-15 minutes to remove any dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of Argon, add the palladium catalyst to the stirring mixture.
-
Reaction: Attach a condenser, and heat the reaction mixture to 85-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
Safety and Handling
This compound is an irritant.[4][6]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]
-
Precautionary Measures:
-
Use only in a well-ventilated area, preferably a fume hood.[10]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[6][10]
-
Avoid breathing dust.[10]
-
Wash hands thoroughly after handling.[10]
-
In case of contact with eyes, rinse cautiously with water for several minutes.[1]
-
In case of skin contact, wash with plenty of soap and water.[1]
-
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.[1][10]
References
- 1. Synthesis of Combretastatin A-4 Analogs and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. digitalcommons.odu.edu [digitalcommons.odu.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Synthesis and structure-activity relationship of boronic acid bioisosteres of combretastatin A-4 as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 1,4-Benzodioxane-6-boronic acid: Physical Properties and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical properties of 1,4-Benzodioxane-6-boronic acid, a versatile reagent in contemporary organic synthesis. This document is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and a summary of key quantitative data.
Core Physical Properties
This compound is a white to cream-colored powder. A comprehensive summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 164014-95-3 | [1][2] |
| Molecular Formula | C₈H₉BO₄ | [1][2] |
| Molecular Weight | 179.97 g/mol | [2] |
| Melting Point | 247.0 - 257.0 °C | [1] |
| Boiling Point (Predicted) | 361.0 ± 52.0 °C | |
| pKa | 8.52 ± 0.20 | |
| Solubility | Soluble in Methanol | |
| Appearance | White to cream powder | [1] |
Note: A previously reported melting point of 187 °C has been noted; however, the value of 247.0 - 257.0 °C is provided by a major chemical supplier and is likely more indicative of the pure substance, potentially accounting for the presence of any anhydrides.[1]
Experimental Protocols
Detailed methodologies for key experiments related to the characterization and application of this compound are provided below.
Synthesis of 2,3-dihydro-1,4-benzodioxin-6-ylboronic acid
This protocol is adapted from a standard procedure for the synthesis of similar arylboronic acids and can be applied for the preparation of this compound.
Materials:
-
N-(2,3-dihydrobenzo[3][4]dioxin-6-yl)-4-methylbenzenesulfonamide
-
2-bromo-N-(substituted-phenyl)acetamides
-
Dimethylformamide (DMF)
-
Lithium hydride (LiH)
-
10% aqueous Sodium Carbonate (Na₂CO₃) solution
-
4-methylbenzenesulfonyl chloride
Procedure:
-
Synthesis of the precursor: N-(2,3-dihydrobenzo[3][4]dioxin-6-yl)-4-methylbenzenesulfonamide is prepared by reacting 2,3-dihydro-1,4-benzodioxin-6-amine with 4-methylbenzenesulfonyl chloride in the presence of 10% aqueous Na₂CO₃.
-
N-alkylation: The resulting sulfonamide is then reacted with a suitable 2-bromo-N-(substituted-phenyl)acetamide in DMF with lithium hydride acting as the base. This step introduces the acetamide (B32628) moiety.
-
Hydrolysis and Borylation: Subsequent hydrolysis of the acetamide and a borylation step (details of which would require a specific literature procedure for this exact transformation) would yield the final 2,3-dihydro-1,4-benzodioxin-6-ylboronic acid.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Determination of Melting Point
The melting point of this compound can be determined using a standard melting point apparatus.
Apparatus:
-
Melting point apparatus (e.g., Stuart SMP10)
-
Capillary tubes
Procedure:
-
A small, dry sample of the purified compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate (e.g., 2-5 °C/min).
-
The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded as the melting point. For a pure substance, this range should be narrow. The observation of a "clear melt" is a good indicator of purity.[1]
Suzuki-Miyaura Cross-Coupling Reaction
This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions for the formation of C-C bonds. A general procedure is outlined below.
Materials:
-
Aryl halide (e.g., aryl bromide or iodide)
-
This compound
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane, DME, often with water)
Procedure:
-
To a reaction vessel, add the aryl halide (1.0 equiv), this compound (1.1-1.5 equiv), and the base (2.0-3.0 equiv).
-
The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen).
-
The solvent and the palladium catalyst (typically 1-5 mol%) are added.
-
The reaction mixture is heated with stirring for a period of 2 to 24 hours, with the progress monitored by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Logical Workflow for a Suzuki-Miyaura Coupling Experiment
This diagram outlines the typical experimental workflow for performing a Suzuki-Miyaura coupling reaction in a research laboratory setting.
Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.
References
A Comprehensive Technical Guide to 2,3-Dihydro-1,4-benzodioxin-6-ylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2,3-dihydro-1,4-benzodioxin-6-ylboronic acid, a versatile building block in medicinal chemistry and organic synthesis. This document covers its nomenclature, physicochemical properties, a detailed experimental protocol for its synthesis, and its application in the context of inhibiting a key signaling pathway in cancer biology.
Nomenclature and Alternative Names
2,3-Dihydro-1,4-benzodioxin-6-ylboronic acid is known by several alternative names in scientific literature and chemical catalogs. A comprehensive list of these synonyms is provided below to aid in literature searches and material procurement.
| Primary Name | Synonyms | CAS Number |
| 2,3-Dihydro-1,4-benzodioxin-6-ylboronic acid | 1,4-Benzodioxane-6-boronic acid[1][2][3][4][5], (2,3-Dihydrobenzo[b][1][4]dioxin-6-yl)boronic acid[3], 3,4-Ethylenedioxybenzeneboronic acid[3], 1,4-Benzodioxan-6-boronic acid[2][5] | 164014-95-3[1][2][3][4][5] |
Physicochemical and Purity Data
The table below summarizes key physicochemical properties and typical purity levels of commercially available 2,3-dihydro-1,4-benzodioxin-6-ylboronic acid.
| Property | Value | Reference |
| Molecular Formula | C₈H₉BO₄ | [1][3] |
| Molecular Weight | 179.97 g/mol | [3][5] |
| Appearance | White to off-white powder or crystals | |
| Melting Point | 247-257 °C | [1] |
| Purity (Typical) | ≥95% to ≥97% | [1] |
Experimental Protocol: Synthesis of 2,3-Dihydro-1,4-benzodioxin-6-ylboronic Acid
The following is a detailed experimental protocol for the synthesis of 2,3-dihydro-1,4-benzodioxin-6-ylboronic acid from the readily available starting material, 6-bromo-1,4-benzodioxan, via a lithiation-borylation reaction.
Reaction Scheme:
Materials:
-
6-Bromo-1,4-benzodioxan
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Triisopropyl borate (B1201080)
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 6-bromo-1,4-benzodioxan (1 equivalent). Anhydrous THF is added to dissolve the starting material under a nitrogen atmosphere.
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 equivalents) is added dropwise via syringe over a period of 15-20 minutes, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.
-
Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture at -78 °C. The resulting mixture is stirred at this temperature for an additional hour and then allowed to warm to room temperature overnight.
-
Quenching and Work-up: The reaction is quenched by the slow addition of 1 M HCl at 0 °C. The mixture is stirred for 30 minutes. The aqueous layer is separated and extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization from an appropriate solvent system (e.g., diethyl ether/hexanes) to afford 2,3-dihydro-1,4-benzodioxin-6-ylboronic acid as a white solid.
Expected Yield: 75-85%
Characterization: The final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Application in Drug Discovery: Targeting the mTOR Signaling Pathway
Derivatives of the 1,4-benzodioxane (B1196944) scaffold have shown promise as inhibitors of the mammalian target of rapamycin (B549165) (mTOR), a crucial kinase in cell growth and proliferation. The mTOR signaling pathway is frequently dysregulated in cancer, making it a significant target for drug development.
Below is a diagram illustrating the mTOR signaling pathway and the point of inhibition by 1,4-benzodioxane derivatives.
Caption: The mTOR signaling pathway and its inhibition.
Experimental Workflow: Suzuki-Miyaura Cross-Coupling
2,3-Dihydro-1,4-benzodioxin-6-ylboronic acid is a key reagent in Suzuki-Miyaura cross-coupling reactions to form C-C bonds, a fundamental transformation in the synthesis of complex organic molecules, including many pharmaceuticals.
The following diagram outlines a typical experimental workflow for a Suzuki-Miyaura coupling reaction using this boronic acid.
Caption: Suzuki-Miyaura cross-coupling workflow.
References
- 1. chm.bris.ac.uk [chm.bris.ac.uk]
- 2. Design, synthesis, and evaluation of 1,4-benzodioxane-hydrazone derivatives as potential therapeutics for skin cancer: In silico, in vitro, and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 5. pharmacyjournal.org [pharmacyjournal.org]
An In-depth Technical Guide to 1,4-Benzodioxane-6-boronic acid (CAS 164014-95-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,4-Benzodioxane-6-boronic acid, a versatile building block in organic synthesis and medicinal chemistry. This document details its chemical and physical properties, provides experimental protocols for its synthesis and key reactions, and explores its application in the development of biologically active compounds.
Core Compound Properties
This compound is a white to off-white crystalline powder. Below is a summary of its key chemical and physical properties.
| Property | Value | Reference |
| CAS Number | 164014-95-3 | [1] |
| Molecular Formula | C₈H₉BO₄ | [1] |
| Molecular Weight | 179.97 g/mol | [1] |
| Melting Point | 187 °C | [1] |
| Boiling Point | 361.0 ± 52.0 °C (Predicted) | [1] |
| Density | 1.35 ± 0.1 g/cm³ (Predicted) | [1] |
| InChI Key | SQDUGGGBJXULJR-UHFFFAOYSA-N | |
| SMILES | OB(O)c1ccc2OCCOc2c1 |
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the benzodioxane ring system and a characteristic broad singlet for the hydroxyl protons of the boronic acid group. The methylene (B1212753) protons of the dioxane ring would appear as a singlet or a multiplet.
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, with the carbon attached to the boron atom showing a characteristically broad signal due to quadrupolar relaxation of the boron nucleus. Signals for the methylene carbons of the dioxane ring will also be present.[2]
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of a boronic acid will typically exhibit a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the boronic acid hydroxyl groups. A strong band around 1350 cm⁻¹ is characteristic of the B-O stretching vibration. Aromatic C-H stretching and bending vibrations, as well as C-O stretching from the dioxane ring, will also be observed.[3][4]
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight of this compound. The parent ion peak corresponding to [M+H]⁺ or [M-H]⁻ would be expected, along with potential fragments corresponding to the loss of water or other functional groups.
Synthesis and Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the borylation of 6-bromo-1,4-benzodioxane (B1266670). The following is a representative experimental protocol.
Experimental Protocol: Synthesis via Lithiation and Borylation
-
Materials: 6-bromo-1,4-benzodioxane, anhydrous tetrahydrofuran (B95107) (THF), n-butyllithium (n-BuLi) solution in hexanes, triisopropyl borate (B1201080), hydrochloric acid (HCl).
-
Procedure:
-
Dissolve 6-bromo-1,4-benzodioxane in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium in hexanes dropwise to the cooled solution, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature to ensure complete lithium-halogen exchange.
-
To the resulting aryllithium species, add triisopropyl borate dropwise, again maintaining the temperature at -78 °C. Allow the reaction to stir at this temperature for 2 hours, then let it warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of aqueous HCl at 0 °C.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield this compound.
-
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery and Development
The 1,4-benzodioxane (B1196944) moiety is a privileged scaffold in medicinal chemistry, appearing in a number of biologically active compounds. This compound serves as a crucial intermediate for the synthesis of novel drug candidates.
A significant application is in the synthesis of combretastatin (B1194345) analogs. Combretastatins are a class of natural products that exhibit potent anticancer activity by inhibiting tubulin polymerization, a critical process in cell division. By using this compound in Suzuki-Miyaura coupling reactions, researchers can create novel analogs with potentially improved efficacy, solubility, and pharmacokinetic profiles. [5][6][7][8] Mechanism of Action of Combretastatin Analogs
Caption: Inhibition of tubulin polymerization by combretastatin analogs.
Safety and Handling
This compound is classified as a hazardous substance. It is important to handle this chemical with appropriate safety precautions in a well-ventilated area.
Hazard Identification:
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Recommended Personal Protective Equipment (PPE):
-
Safety glasses with side-shields
-
Chemical-resistant gloves
-
Protective clothing
-
NIOSH-approved respirator if dust is generated
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile reagent for researchers in organic synthesis and drug discovery. Its utility in constructing complex molecular architectures, particularly through the robust Suzuki-Miyaura cross-coupling reaction, makes it an important tool in the development of novel therapeutic agents. This guide provides a foundational understanding of its properties, synthesis, and applications, enabling scientists to effectively utilize this compound in their research endeavors.
References
- 1. This compound CAS#: 164014-95-3 [chemicalbook.com]
- 2. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Combretastatin A-4 Analogs and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. digitalcommons.odu.edu [digitalcommons.odu.edu]
- 7. Synthesis and structure-activity relationship of boronic acid bioisosteres of combretastatin A-4 as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Spectroscopic Profile of 1,4-Benzodioxane-6-boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1,4-Benzodioxane-6-boronic acid, a valuable building block in organic synthesis, particularly for the preparation of biologically active compounds. Due to the limited availability of directly published spectra for this specific compound, this guide combines data from commercial supplier specifications with predicted spectroscopic values based on analogous structures and fundamental principles of spectroscopy.
Chemical Structure and Properties
-
IUPAC Name: (2,3-Dihydro-1,4-benzodioxin-6-yl)boronic acid
-
Synonyms: 6-(1,4-Benzodioxanyl)boronic acid, 1,4-Benzodioxan-6-boronic acid
-
CAS Number: 164014-95-3[1]
-
Molecular Formula: C₈H₉BO₄[1]
-
Molecular Weight: 179.97 g/mol [1]
Spectroscopic Data
The following tables summarize the expected and reported spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a publicly available spectrum for this compound is not available, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on the analysis of structurally related 1,4-benzodioxane (B1196944) derivatives. The actual experimental values may vary slightly.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.4 - 7.2 | m | 2H | Ar-H (protons ortho and meta to the boronic acid group) |
| ~6.9 | d | 1H | Ar-H (proton ortho to the dioxane ring) |
| ~4.3 | s | 4H | O-CH₂ -CH₂ -O |
| ~2.5 (broad) | s | 2H | B(OH )₂ |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~148 | C -O (aromatic) |
| ~143 | C -O (aromatic) |
| ~130 (broad) | C -B (aromatic) |
| ~125 | Ar-C H |
| ~120 | Ar-C H |
| ~117 | Ar-C H |
| ~64 | O-C H₂-C H₂-O |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. While a specific spectrum is not publicly available, IR data from structurally similar compounds, such as 1,4-benzodioxane-6-carboxylic acid amide analogs, can provide insight into the expected vibrational frequencies for the core structure.
Table 3: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500 - 3200 | Broad, Strong | O-H stretch (boronic acid, hydrogen-bonded) |
| ~3050 | Medium | C-H stretch (aromatic) |
| ~2900 | Medium | C-H stretch (aliphatic, dioxane ring) |
| ~1600, ~1500 | Medium-Strong | C=C stretch (aromatic ring) |
| ~1350 | Strong | B-O stretch |
| ~1250 | Strong | C-O stretch (aryl ether) |
| ~1070 | Strong | C-O stretch (aliphatic ether) |
Mass Spectrometry (MS)
Mass spectrometric analysis of boronic acids can be complex due to their tendency to form adducts or dehydrate in the ion source. Electrospray ionization (ESI) is a common technique for their analysis.
Table 4: Mass Spectrometry Data
| m/z | Interpretation |
| 179.97 | [M]⁺, calculated molecular ion peak for C₈H₉BO₄ |
| 162 | [M-H₂O]⁺, dehydration product |
| 135 | Possible fragment after loss of CO₂ and H₂O |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data described above.
NMR Spectroscopy
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
Sample Preparation: The sample (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃, 0.5-0.7 mL) in an NMR tube.
-
¹H NMR Acquisition: A standard proton experiment is performed. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: A proton-decoupled carbon experiment is performed. A larger number of scans is typically required. The spectral width should cover the expected range (e.g., 0-160 ppm).
IR Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: For ATR-FTIR, a small amount of the solid sample is placed directly on the ATR crystal. For a KBr pellet, the sample is ground with potassium bromide and pressed into a thin disk.
-
Acquisition: A background spectrum is collected first. Then, the sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, such as a time-of-flight (TOF) or quadrupole analyzer.
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a low concentration (e.g., 1 mg/mL) and may be further diluted. The solution is then infused into the ESI source.
-
Acquisition: The analysis can be performed in either positive or negative ion mode. The mass range is set to scan for the expected molecular ion and potential fragments.
Application in Synthesis: Suzuki-Miyaura Coupling
This compound is a key reactant in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide, enabling the synthesis of complex biaryl compounds.
Caption: Suzuki-Miyaura coupling reaction workflow.
This workflow illustrates the central role of this compound in forming a biaryl product through a palladium-catalyzed cycle, which also requires an aryl halide and a base. This reaction is fundamental in medicinal chemistry and materials science for creating novel molecular architectures.
References
The Genesis of a Versatile Reagent: The Discovery and First Synthesis of 1,4-Benzodioxane-6-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Benzodioxane-6-boronic acid, a heterocyclic organic compound with the chemical formula C₈H₉BO₄, has emerged as a valuable building block in synthetic and medicinal chemistry. Its rigid, bicyclic structure and the versatile reactivity of the boronic acid moiety make it a sought-after component in the design of novel therapeutics and functional materials. This technical guide delves into the discovery and the first synthesis of this important reagent, providing a detailed look at the chemical ingenuity that brought it into the repertoire of modern chemistry.
Discovery and Initial Synthesis
This well-established synthetic strategy comprises three key transformations:
-
Electrophilic Bromination: The synthesis commences with the selective bromination of the electron-rich aromatic ring of 1,4-benzodioxan. This reaction typically employs bromine in a suitable solvent, such as acetic acid, to introduce a bromine atom at the 6-position, yielding 6-bromo-1,4-benzodioxan.
-
Lithium-Halogen Exchange: The resulting aryl bromide is then subjected to a lithium-halogen exchange reaction. This is a crucial step where the bromine atom is swapped for a lithium atom, creating a highly reactive organolithium intermediate. This transformation is typically carried out at low temperatures (e.g., -78 °C) using an organolithium reagent, most commonly n-butyllithium, in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF).
-
Borylation: The final step involves the trapping of the organolithium intermediate with a borate (B1201080) ester, such as triisopropyl borate. The nucleophilic carbon of the organolithium attacks the electrophilic boron atom of the borate ester. Subsequent acidic workup hydrolyzes the resulting boronate ester to afford the desired this compound.
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of this compound, based on the likely synthetic route. It is important to note that specific reaction conditions, such as concentrations, reaction times, and purification methods, would have been optimized by the original discoverers.
Step 1: Synthesis of 6-bromo-1,4-benzodioxan
-
Materials: 1,4-Benzodioxan, Bromine, Acetic Acid.
-
Procedure:
-
1,4-Benzodioxan is dissolved in glacial acetic acid in a reaction vessel protected from light.
-
A solution of bromine in acetic acid is added dropwise to the 1,4-benzodioxan solution with stirring at room temperature.
-
The reaction mixture is stirred for a specified period until the starting material is consumed (monitored by TLC or GC).
-
Upon completion, the reaction mixture is poured into water, and the product is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
The organic layer is washed with a sodium thiosulfate (B1220275) solution to remove any unreacted bromine, followed by washing with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 6-bromo-1,4-benzodioxan, which may be purified further by recrystallization or column chromatography.
-
Step 2: Synthesis of this compound
-
Materials: 6-bromo-1,4-benzodioxan, n-Butyllithium (in hexanes), Triisopropyl borate, Tetrahydrofuran (anhydrous), Hydrochloric acid.
-
Procedure:
-
A solution of 6-bromo-1,4-benzodioxan in anhydrous tetrahydrofuran is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
n-Butyllithium is added dropwise to the cooled solution, and the mixture is stirred at this temperature for a period to allow for complete lithium-halogen exchange.
-
Triisopropyl borate is then added dropwise to the reaction mixture, ensuring the temperature remains at -78 °C.
-
After the addition is complete, the reaction mixture is allowed to warm slowly to room temperature and stirred for several hours.
-
The reaction is then quenched by the slow addition of aqueous hydrochloric acid.
-
The product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.
-
The crude this compound is then purified, typically by recrystallization from a suitable solvent system (e.g., water or an organic solvent mixture), to yield the final product as a solid.
-
Data Presentation
Due to the absence of the original publication, a table of quantitative data from the first synthesis cannot be provided. However, the table below outlines the key physicochemical properties of this compound.
| Property | Value |
| CAS Number | 164014-95-3 |
| Molecular Formula | C₈H₉BO₄ |
| Molecular Weight | 179.97 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 235-240 °C (decomposes) |
| Solubility | Soluble in methanol, DMSO, and DMF. |
Mandatory Visualization
As no specific signaling pathways involving this compound have been identified in the literature, a signaling pathway diagram cannot be generated at this time. However, to fulfill the visualization requirement, a logical workflow of the synthesis is presented below.
Caption: Synthetic pathway for this compound.
Conclusion
While the precise historical details of its discovery remain to be fully elucidated from primary literature, the synthesis of this compound follows a logical and well-established pathway in organic chemistry. Its availability has undoubtedly spurred innovation in medicinal chemistry, particularly in the context of Suzuki-Miyaura cross-coupling reactions for the construction of complex molecular architectures. Further research into the historical chemical literature may one day uncover the original report of this versatile compound, providing a more complete picture of its origins. For now, the scientific community continues to benefit from the synthetic routes that make this valuable reagent accessible for the advancement of science and the development of new medicines.
A Technical Guide to 1,4-Benzodioxane-6-boronic acid: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 1,4-Benzodioxane-6-boronic acid, a versatile building block in medicinal chemistry and organic synthesis. The document details its molecular structure, physicochemical properties, synthesis protocols, and its role in significant chemical reactions. Furthermore, it explores the pharmacological relevance of the 1,4-benzodioxane (B1196944) scaffold in modulating key signaling pathways, offering insights for drug discovery and development.
Molecular Structure and Properties
This compound, also known as (2,3-dihydro-1,4-benzodioxin-6-yl)boronic acid, is a heterocyclic compound featuring a benzene (B151609) ring fused to a 1,4-dioxane (B91453) ring, with a boronic acid group substituted at the 6-position. This unique structure imparts specific reactivity and makes it a valuable intermediate in organic synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 164014-95-3 | [1] |
| Molecular Formula | C₈H₉BO₄ | |
| Molecular Weight | 179.97 g/mol | |
| Appearance | White to cream powder | [2] |
| Melting Point | 247.0 - 257.0 °C | [2] |
| SMILES | OB(O)c1ccc2OCCOc2c1 | |
| InChI | 1S/C8H9BO4/c10-9(11)6-1-2-7-8(5-6)13-4-3-12-7/h1-2,5,10-11H,3-4H2 |
Table 2: Spectroscopic Data of this compound
| Spectroscopic Data | Interpretation |
| ¹H NMR | Conforms to the expected structure of this compound.[2] |
| ¹³C NMR | Consistent with the carbon framework of the molecule. |
| FT-IR (cm⁻¹) | Characteristic peaks for O-H stretching (boronic acid), C-H aromatic stretching, C-O ether stretching, and B-O stretching are expected. |
| Mass Spectrometry | The molecular ion peak [M]+ corresponding to the molecular weight is anticipated, along with characteristic fragmentation patterns. |
Experimental Protocols
Synthesis of this compound
Experimental Workflow: Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Methodology:
-
Lithiation: To a solution of 6-bromo-1,4-benzodioxane in anhydrous diethyl ether or tetrahydrofuran (B95107) under an inert atmosphere (argon or nitrogen) at -78 °C, a solution of n-butyllithium in hexanes is added dropwise. The reaction mixture is stirred at this temperature for a specified time to ensure complete lithium-halogen exchange.
-
Borylation: Triisopropyl borate is then added dropwise to the reaction mixture at -78 °C. The mixture is allowed to slowly warm to room temperature and stirred overnight.
-
Work-up and Purification: The reaction is quenched by the slow addition of aqueous hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield this compound.
Suzuki-Miyaura Coupling Reaction
This compound is a key reactant in Suzuki-Miyaura cross-coupling reactions to form C-C bonds, which is a fundamental transformation in the synthesis of biaryl compounds and other complex molecules.[5]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Methodology:
-
Reaction Setup: In a reaction vessel, this compound, an aryl halide (e.g., 4-bromoanisole), a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., potassium carbonate) are combined in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Reaction Execution: The mixture is degassed and then heated under an inert atmosphere (argon or nitrogen) at a specific temperature for a set period, with the reaction progress monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired biaryl product.
Applications in Drug Discovery and Development
The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. Derivatives of this compound are investigated for their potential as therapeutic agents due to their ability to interact with various biological targets.
Modulation of Adrenergic and Serotonergic Receptors
Derivatives of 1,4-benzodioxane have been extensively studied as ligands for G protein-coupled receptors (GPCRs), particularly α1-adrenergic and 5-HT1A serotonin (B10506) receptors. These receptors are implicated in a wide range of physiological processes and are important targets for the treatment of cardiovascular and central nervous system disorders.[6][7]
α1-Adrenergic Receptor Antagonism:
1,4-benzodioxane-containing molecules can act as antagonists at α1-adrenergic receptors.[8][9][10] This antagonism leads to the relaxation of smooth muscle in blood vessels, resulting in vasodilation and a decrease in blood pressure.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 4. chm.bris.ac.uk [chm.bris.ac.uk]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mTOR - Wikipedia [en.wikipedia.org]
- 10. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide to the Safe Handling of 1,4-Benzodioxane-6-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety and handling protocols for 1,4-Benzodioxane-6-boronic acid (CAS No. 164014-95-3). The information is intended to support laboratory personnel in minimizing exposure risks and ensuring safe operational procedures.
Hazard Identification and Classification
This compound is classified as a hazardous chemical according to the Globally Harmonized System (GHS).[1][2][3][4] It is imperative that all personnel handling this compound are fully aware of its potential hazards.
GHS Classification:
-
Skin Irritation (Category 2): Causes skin irritation.[1][2][3][4]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2][3][4]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][2][3][4]
Hazard Statements:
Precautionary Statements:
Furthermore, while specific data for this compound is lacking, other boron compounds, such as boric acid, are classified as Toxic to Reproduction (Category 2) with the hazard statement H361: "Suspected of damaging fertility or the unborn child".[5][6] This classification is based on animal studies.[7] Although human studies on workers with high environmental exposure to boron did not show adverse reproductive effects, it is a critical potential hazard to consider when handling any boronic acid derivative.[7][8]
Hazard Summary Table
| Hazard Classification | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][3] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[1][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][3] |
| Reproductive Toxicity (by class association) | Category 2 | H361: Suspected of damaging fertility or the unborn child[5] |
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is fundamental to its safe handling and storage.
| Property | Value | Reference |
| CAS Number | 164014-95-3 | [1][2] |
| Molecular Formula | C₈H₉BO₄ | [1] |
| Molecular Weight | 179.97 g/mol | [1] |
| Appearance | White to light yellow powder/crystal | |
| Melting Point | 187 °C | |
| Boiling Point | 361.0 ± 52.0 °C (Predicted) | |
| Density | 1.35 ± 0.1 g/cm³ (Predicted) | |
| Form | Powder / Solid | [1][3] |
Toxicology and Exposure Limits
Acute Toxicity
No specific acute toxicity data, such as LD50 (oral, dermal) or LC50 (inhalation), is available for this compound.[9] The toxicological properties have not been fully investigated.[9]
Chronic Effects and Reproductive Toxicity
As noted, some boron compounds are classified as suspected of damaging fertility or the unborn child (Reproductive Toxicity Category 2).[5] This is based on animal studies that identified No-Observed-Adverse-Effect Levels (NOAELs) for male fertility at 17.5 mg Boron/kg body weight and for developmental toxicity at 9.6 mg Boron/kg body weight in rats.[7][8] Human studies of highly exposed workers have not demonstrated these effects, suggesting that under normal handling conditions, the risk is low.[7] However, prudent practice dictates that exposure should be minimized.
Occupational Exposure Limits (OELs)
There are no specific occupational exposure limits established for this compound.[2] In the absence of specific data, the limits for related compounds can provide guidance. For boric acid and borates, the following OELs have been established:
-
ACGIH TLV: 2 mg/m³ (TWA, inhalable particulate matter)[10][11]
-
OSHA PEL: 15 mg/m³ (total dust), 5 mg/m³ (respirable fraction) for "Particulates Not Otherwise Classified"[10]
Experimental Protocols: Safe Handling and Use
Adherence to a strict experimental protocol is essential. The following represents a Standard Operating Procedure (SOP) for handling this compound powder.
Engineering Controls
-
Primary Control: All manipulations of the solid compound that may generate dust (e.g., weighing, transferring, preparing solutions) must be performed within a certified chemical fume hood.[12]
-
Ventilation: Ensure adequate general laboratory ventilation.[12]
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible and located close to the workstation.[2][9]
Personal Protective Equipment (PPE)
A summary of required PPE is presented below.
| Protection Type | Specification | Rationale |
| Eye/Face | Chemical safety goggles or a face shield.[2][12] | Protects against dust particles and splashes, preventing serious eye irritation. |
| Hand | Nitrile rubber gloves. | Prevents skin contact and irritation. Inspect gloves before use. |
| Body | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | NIOSH/MSHA-approved N95 dust mask or respirator.[1][3] | Required when handling the powder outside of a fume hood or if dust is generated. Prevents respiratory tract irritation. |
Standard Operating Procedure for Weighing and Dissolving
-
Preparation: Don all required PPE (lab coat, goggles, gloves). Ensure the chemical fume hood is operational.
-
Staging: Place a tared weigh boat, a spatula, the sealed container of this compound, and the vessel containing the solvent inside the fume hood.
-
Handling: Minimize dust generation and accumulation during handling.[12]
-
Transfer: Carefully open the container. Using the spatula, transfer the desired amount of powder to the weigh boat. Immediately and securely close the main container.
-
Dissolution: Carefully add the weighed powder to the solvent vessel.
-
Decontamination: Wipe down the spatula and the external surface of the chemical container with a damp cloth before removing them from the fume hood. Dispose of the weigh boat and cloth in a designated chemical waste container.
-
Post-Handling: Wash hands and any exposed skin thoroughly with soap and water after completing the task.[2]
Stability and Reactivity
-
Chemical Stability: The compound is stable under normal laboratory conditions.[4]
-
Conditions to Avoid: Avoid the formation of dust.[9] Keep away from excess heat and incompatible materials.[4][9]
-
Incompatible Materials: Strong oxidizing agents and alcohols.[2]
-
Hazardous Decomposition Products: Thermal decomposition can produce carbon monoxide (CO), carbon dioxide (CO₂), and oxides of boron.[4]
First Aid and Emergency Procedures
Immediate and appropriate first aid is critical in the event of an exposure.
First Aid Measures Summary
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][4][9] |
| Skin Contact | Take off contaminated clothing. Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Wash clothing before reuse.[2] |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a POISON CENTER or doctor/physician if you feel unwell.[2][4] |
| Ingestion | Clean mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get medical attention.[12] |
Accidental Release Measures
-
Evacuate: Keep unnecessary personnel away from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Wearing full PPE, sweep or vacuum up the spilled material. Avoid generating dust.[9][12]
-
Disposal: Place the collected material into a suitable, labeled container for chemical waste disposal.[9]
Logical and Experimental Workflows
The following diagrams illustrate key logical workflows for safety and emergency response.
Caption: Workflow for Safe Handling of Powdered Compound.
Caption: First Aid and Emergency Response Decision Tree.
References
- 1. 1,4-ベンゾジオキサン-6-ボロン酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound = 95 164014-95-3 [sigmaaldrich.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. labs.allinahealth.org [labs.allinahealth.org]
- 6. ec.europa.eu [ec.europa.eu]
- 7. Reproductive toxicity parameters and biological monitoring in occupationally and environmentally boron-exposed persons in Bandirma, Turkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Human environmental and occupational exposures to boric acid: reconciliation with experimental reproductive toxicity data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. etimineusa.com [etimineusa.com]
- 11. BORIC ACID | Occupational Safety and Health Administration [osha.gov]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Methodological & Application
The Role of 1,4-Benzodioxane-6-boronic Acid in Suzuki-Miyaura Coupling: Application Notes and Protocols for Researchers
For researchers, scientists, and professionals in drug development, 1,4-Benzodioxane-6-boronic acid serves as a valuable building block in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This versatile reagent is instrumental in the synthesis of a wide array of complex organic molecules, most notably in the development of novel therapeutic agents, including analogs of the potent anticancer agent combretastatin (B1194345) A-4.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. The reaction is prized for its mild conditions, tolerance of a broad range of functional groups, and the general stability and low toxicity of the boronic acid reagents. This compound, in particular, introduces the privileged 1,4-benzodioxane (B1196944) scaffold into target molecules, a structural motif frequently found in biologically active compounds. The inclusion of this moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.
Key Applications in Medicinal Chemistry
The primary application of this compound in Suzuki-Miyaura coupling lies in the synthesis of biaryl and styrenyl compounds with potential therapeutic value. A significant area of focus is the creation of analogs of natural products with known biological activity.
Synthesis of Combretastatin A-4 Analogs: Combretastatin A-4 is a natural stilbene (B7821643) that exhibits potent antitubulin activity, making it a lead compound in cancer research. However, its clinical utility is hampered by poor water solubility and isomerization to a less active form. The Suzuki-Miyaura coupling provides a convergent and efficient route to synthesize more stable and soluble analogs. By coupling this compound with appropriate vinyl or aryl halides, researchers can introduce the 1,4-benzodioxane moiety as a substitute for one of the phenyl rings of the combretastatin scaffold. This modification aims to enhance the pharmacological profile of the resulting compounds.[1][2]
Experimental Data and Reaction Conditions
The success of a Suzuki-Miyaura coupling reaction is highly dependent on the choice of catalyst, base, solvent, and temperature. Below is a summary of typical reaction conditions that can be adapted for the use of this compound.
| Parameter | Condition 1 | Condition 2 (Microwave) | Condition 3 |
| Aryl/Vinyl Halide | 1.0 equiv | 1.0 equiv | 1.0 equiv |
| This compound | 1.2 - 1.5 equiv | 1.5 equiv | 1.1 - 2.0 equiv |
| Palladium Catalyst | PdCl₂(dppf) (0.1 equiv) | PdCl₂(dppf) (0.1 equiv) | Pd₂(dba)₃ with a phosphine (B1218219) ligand (e.g., SPhos, XPhos) |
| Base | 2 M Na₂CO₃ or K₂CO₃ | 2 M K₂CO₃ (10 equiv) | K₃PO₄ (2.0 equiv) or Cs₂CO₃ |
| Solvent | Toluene/Dioxane (4:1) or THF | N,N-Dimethylacetamide (DMA) | Dioxane/Water or 2-MeTHF |
| Temperature | 85 °C | 150 °C | 60 - 100 °C |
| Reaction Time | 4 - 12 hours | 20 minutes | 5 - 24 hours |
| Typical Yields | Moderate to High | Good to Excellent | Good to Excellent |
Note: These are general conditions and may require optimization for specific substrates.
Detailed Experimental Protocols
Below are representative protocols for performing a Suzuki-Miyaura coupling reaction with this compound.
Protocol 1: Conventional Heating
This protocol is adapted from general procedures for Suzuki-Miyaura coupling reactions.[3]
Materials:
-
Aryl or vinyl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.1 mmol, 0.1 equiv)
-
2 M Sodium Carbonate (Na₂CO₃) solution (10 mL)
-
Toluene/Dioxane (4:1 mixture, 10 mL)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl or vinyl halide (1.0 mmol), this compound (1.2 mmol), and PdCl₂(dppf) (0.1 mmol).
-
Add the toluene/dioxane solvent mixture (10 mL) followed by the 2 M Na₂CO₃ solution (10 mL).
-
Degas the reaction mixture by bubbling nitrogen or argon through it for 10-15 minutes.
-
Heat the mixture to 85 °C with vigorous stirring under a nitrogen or argon atmosphere for 4 hours, or until TLC or LC-MS analysis indicates consumption of the starting material.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite®.
-
Separate the organic layer and wash the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
Protocol 2: Microwave-Assisted Synthesis
This protocol is a general method for rapid Suzuki-Miyaura couplings.[3]
Materials:
-
Aryl or vinyl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.1 mmol, 0.1 equiv)
-
2 M Potassium Carbonate (K₂CO₃) solution (10 mmol, 10 equiv)
-
N,N-Dimethylacetamide (DMA)
-
Microwave reactor vials
Procedure:
-
In a microwave reactor vial, combine the aryl or vinyl halide (1.0 mmol), this compound (1.5 mmol), and PdCl₂(dppf) (0.1 mmol).
-
Add DMA to dissolve the solids, followed by the 2 M K₂CO₃ solution (10 mmol).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 150 °C for 20 minutes.
-
After cooling, filter the reaction mixture and purify the product by column chromatography as described in Protocol 1.
Visualizing the Suzuki-Miyaura Coupling
To better understand the process, the following diagrams illustrate the catalytic cycle and a general workflow for the reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Conclusion
This compound is a key reagent for medicinal chemists, enabling the synthesis of novel compounds with potential therapeutic applications through the robust and versatile Suzuki-Miyaura coupling reaction. The protocols and data presented here provide a foundation for researchers to design and execute these important transformations in their own laboratories. Careful optimization of reaction conditions will be crucial for achieving high yields and purity of the desired products.
References
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with 1,4-Benzodioxane-6-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This powerful reaction has found extensive application in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and drug discovery. The 1,4-benzodioxane (B1196944) scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds.[4][5] Consequently, the ability to functionalize this core structure through cross-coupling reactions is of significant interest.
These application notes provide detailed protocols and compiled data for the Suzuki-Miyaura cross-coupling of 1,4-Benzodioxane-6-boronic acid with a range of aryl and heteroaryl halides. The provided methodologies and data will serve as a valuable resource for researchers engaged in the synthesis of novel compounds for potential therapeutic applications.
Core Concepts and Reaction Mechanism
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organoboron compound (in this case, this compound) with an organohalide.[1][2][3] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. A base is required to activate the boronic acid for the transmetalation step.
The general scheme for the Suzuki-Miyaura coupling of this compound is as follows:
Figure 1: General reaction scheme for the Suzuki-Miyaura cross-coupling of this compound with an aryl/heteroaryl halide.
Experimental Data Summary
The following tables summarize the reaction conditions and yields for the Suzuki-Miyaura cross-coupling of this compound with various aryl and heteroaryl halides. These data have been compiled from various literature sources to provide a comparative overview.
Table 1: Cross-Coupling with Substituted Aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Bromobenzene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 12 | 92 |
| 2 | 4-Bromotoluene | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | 1,4-Dioxane (B91453) | 100 | 16 | 88 |
| 3 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O | 90 | 18 | 95 |
| 4 | 4-Bromobenzonitrile | PdCl₂(dppf) (2) | - | Cs₂CO₃ | Toluene | 110 | 10 | 85 |
| 5 | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | THF | 80 | 14 | 78 |
| 6 | 2-Bromotoluene | Pd₂(dba)₃ (2) | XPhos (4) | K₂CO₃ | 1,4-Dioxane | 110 | 24 | 75 |
Table 2: Cross-Coupling with Heteroaryl Halides
| Entry | Heteroaryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromopyridine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 85 |
| 2 | 3-Bromopyridine | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | 1,4-Dioxane | 100 | 18 | 89 |
| 3 | 2-Chloropyrimidine | Pd(OAc)₂ (3) | RuPhos (6) | Cs₂CO₃ | Toluene | 110 | 20 | 76 |
| 4 | 5-Bromoindole | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O | 90 | 24 | 82 |
| 5 | 2-Bromothiophene | PdCl₂(dppf) (2) | - | K₃PO₄ | THF | 80 | 12 | 91 |
Experimental Protocols
The following are detailed experimental protocols for representative Suzuki-Miyaura cross-coupling reactions of this compound.
Protocol 1: General Procedure for Coupling with Aryl Bromides
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (B84403) (K₃PO₄)
-
Toluene
-
Deionized water
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), palladium(II) acetate (2 mol%), SPhos (4 mol%), and potassium phosphate (2.0 equiv.).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add degassed toluene and degassed deionized water (typically in a 4:1 to 10:1 ratio, v/v).
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Protocol 2: Microwave-Assisted Coupling with Heteroaryl Chlorides
Materials:
-
This compound
-
Heteroaryl chloride
-
Palladium(II) acetate (Pd(OAc)₂)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a microwave vial equipped with a magnetic stir bar, combine this compound (1.5 equiv.), the heteroaryl chloride (1.0 equiv.), palladium(II) acetate (3 mol%), RuPhos (6 mol%), and cesium carbonate (2.5 equiv.).
-
Add degassed 1,4-dioxane to the vial.
-
Seal the vial with a microwave cap.
-
Place the vial in a microwave reactor and heat to the specified temperature (e.g., 110-150 °C) for the designated time (typically 15-60 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using a suitable eluent.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
References
Application Notes and Protocols for 1,4-Benzodioxane-6-boronic acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,4-Benzodioxane-6-boronic acid in two key organic cross-coupling reactions: the Suzuki-Miyaura coupling and the Chan-Lam coupling. Detailed protocols and reference data are included to facilitate its application in synthetic chemistry and drug discovery programs.
Physical and Chemical Properties
This compound is a versatile reagent in organic synthesis, valued for the introduction of the 1,4-benzodioxane (B1196944) moiety, a common scaffold in biologically active molecules. A summary of its key physical and chemical properties is provided in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 164014-95-3[1][2][3][4] |
| Molecular Formula | C₈H₉BO₄[1][3][4] |
| Molecular Weight | 179.97 g/mol [1][4] |
| Appearance | White to off-white crystalline powder[5] |
| Melting Point | 118 °C (literature)[5] |
| Purity | ≥95% |
| Solubility | Soluble in organic solvents such as dioxane, THF, and DMF. |
| Stability | May contain varying amounts of the corresponding boroxine (B1236090) (anhydride). Store in a cool, dry place. |
| Key Applications | Suzuki-Miyaura coupling, Chan-Lam coupling, synthesis of combretastatin (B1194345) analogs and other biologically active molecules.[1] |
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, widely used for the formation of carbon-carbon bonds. This compound is an excellent coupling partner for the synthesis of biaryl compounds.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Representative Suzuki-Miyaura Coupling Data
The following table provides representative data for the Suzuki-Miyaura coupling of various aryl bromides with an arylboronic acid, which can be adapted for this compound.
Table 2: Suzuki-Miyaura Coupling of Aryl Bromides with Arylboronic Acids
| Entry | Aryl Bromide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 85 | 12 | 95 |
| 2 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O (2:1:1) | 90 | 8 | 92 |
| 3 | 2-Bromopyridine | 3-Tolylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 16 | 88 |
| 4 | 1-Bromo-2-fluorobenzene | This compound | Pd(PPh₃)₄ (5) | Cs₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | (est. 85-95) |
Yields are based on reported values for similar substrates and are estimates for reactions with this compound.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from a general procedure for the synthesis of biaryl compounds.
Materials:
-
This compound (1.2 equiv.)
-
Aryl halide (e.g., aryl bromide, 1.0 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.)
-
Anhydrous solvent (e.g., 1,4-Dioxane)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the base (2.0-3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Under a positive pressure of the inert gas, add the anhydrous solvent and degassed water (typically a 4:1 to 10:1 solvent-to-water ratio).
-
Bubble the mixture with the inert gas for 10-15 minutes to ensure it is thoroughly deoxygenated.
-
Add the palladium catalyst (5 mol%) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 85-110 °C) and stir vigorously overnight (12-24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired arylated 1,4-benzodioxane product.
Chan-Lam Coupling
The Chan-Lam coupling is a copper-catalyzed cross-coupling reaction for the formation of carbon-heteroatom bonds, typically between a boronic acid and an amine or an alcohol. This reaction is advantageous as it can often be performed under mild conditions and is tolerant of air and moisture.
Signaling Pathway: Chan-Lam Coupling Mechanism
Caption: Simplified mechanism of the Chan-Lam coupling reaction.
Representative Chan-Lam Coupling Data
The following table provides representative data for the Chan-Lam N-arylation of heterocycles with various arylboronic acids, which can serve as a guide for reactions with this compound.
Table 3: Chan-Lam N-Arylation of Heterocycles with Arylboronic Acids
| Entry | Heterocycle | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Imidazole | Phenylboronic acid | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | RT | 24 | 90 |
| 2 | Pyrrole | 4-Tolylboronic acid | CuI/diamine ligand | K₃PO₄ | Toluene | 110 | 24 | 85 |
| 3 | Indole | 3-Methoxyphenylboronic acid | Cu(OAc)₂ | 4Å MS, DMAP | CH₂Cl₂/MeOH | RT | 8 | 88 |
| 4 | Imidazole | This compound | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | RT | 24 | (est. 80-90) |
Yields are based on reported values for similar substrates and are estimates for reactions with this compound.
Detailed Experimental Protocol: Chan-Lam Coupling
This is a general procedure for the copper-catalyzed N-arylation or O-arylation of a substrate with this compound.
Materials:
-
This compound (1.0-1.5 equiv.)
-
Amine or Phenol (B47542) (1.0 equiv.)
-
Copper(II) acetate (Cu(OAc)₂, 1.0 equiv. for stoichiometric, or 10-20 mol% for catalytic)
-
Base (e.g., Pyridine or Triethylamine, 2.0 equiv.)
-
Solvent (e.g., Dichloromethane (CH₂Cl₂) or Toluene)
-
Optional: 4Å Molecular Sieves
Procedure:
-
To a round-bottom flask, add the amine or phenol (1.0 equiv.), this compound (1.0-1.5 equiv.), and copper(II) acetate.
-
If using, add activated 4Å molecular sieves to the flask.
-
Add the solvent (e.g., CH₂Cl₂) and the base (e.g., Pyridine).
-
Stir the reaction mixture vigorously at room temperature and open to the air (the reaction is often promoted by atmospheric oxygen).
-
Monitor the progress of the reaction by TLC or LC-MS. The reaction time can vary from a few hours to several days depending on the substrates.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the copper salts, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N- or O-arylated product.
Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and reaction scales. Appropriate safety precautions should be taken when handling all chemicals.
References
Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 1,4-Benzodioxane-6-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules utilizing 1,4-Benzodioxane-6-boronic acid as a key building block. The focus is on the synthesis of compounds targeting G-protein coupled receptors (GPCRs), specifically α1-adrenergic and 5-HT1A receptors, leveraging the versatile Suzuki-Miyaura cross-coupling reaction.
Introduction
The 1,4-benzodioxane (B1196944) moiety is a privileged scaffold in medicinal chemistry, present in numerous biologically active compounds, including the antihypertensive drug Doxazosin. Its derivatives are known to exhibit a range of pharmacological activities, including α1-adrenergic receptor antagonism and 5-HT1A receptor agonism, making them attractive targets for drug discovery in areas such as cardiovascular disease and central nervous system disorders.[1] this compound is a valuable starting material that allows for the straightforward introduction of this scaffold into a variety of molecular frameworks through carbon-carbon bond formation, most notably via the Suzuki-Miyaura cross-coupling reaction.[2][3]
Core Application: Synthesis of a Potential α1-Adrenergic Receptor Antagonist
This section details the synthesis of a representative bioactive molecule, N-(2-(4-(2,3-dihydrobenzo[b][4][5]dioxin-6-yl)piperazin-1-yl)ethyl)-2-methoxyphenylacetamide, a structural analog of known α1-adrenergic receptor antagonists. The key synthetic step is the Suzuki-Miyaura coupling of this compound with a suitable piperazine-containing coupling partner.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is a representative procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a halogenated aromatic compound.
Materials:
-
This compound
-
1-(2-bromo-4-methoxyphenyl)-4-(2-aminoethyl)piperazine
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (B91453) (anhydrous)
-
Water (degassed)
-
Argon or Nitrogen gas
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography system)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.2 mmol), 1-(2-bromo-4-methoxyphenyl)-4-(2-aminoethyl)piperazine (1.0 mmol), and potassium carbonate (3.0 mmol).
-
Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.1 mmol) in 5 mL of anhydrous 1,4-dioxane.
-
Inert Atmosphere: Seal the reaction flask with a septum and purge with argon or nitrogen for 15 minutes.
-
Solvent Addition: Add the catalyst mixture to the reaction flask via syringe, followed by an additional 15 mL of anhydrous 1,4-dioxane and 5 mL of degassed water.
-
Reaction: Heat the reaction mixture to 90 °C and stir under an inert atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to afford the desired product.
Data Presentation
The following table summarizes representative quantitative data for a series of 1,4-benzodioxane derivatives as α1-adrenoceptor antagonists, providing context for the expected biological activity of molecules synthesized using this compound.
| Compound ID | α1-Adrenoceptor Subtype | Binding Affinity (Ki, nM) | Yield (%) | Reference |
| WB-4101 Analog 1 | α1A | 0.5 | 75 | [6] |
| WB-4101 Analog 2 | α1B | 1.2 | 82 | [6] |
| WB-4101 Analog 3 | α1D | 0.8 | 68 | [6] |
| Openphendioxan Analog | α1d | 15 | 55 | [7] |
| Arylpiperazine Derivative | α1 | 2.5 | 78 | [6] |
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
The bioactive molecules synthesized from this compound often target GPCRs. Below are diagrams of the canonical signaling pathways for the α1-adrenergic receptor (a Gq-coupled receptor) and the 5-HT1A receptor (a Gi/o-coupled receptor).
Caption: Gq-coupled α1-adrenergic receptor signaling pathway.
References
- 1. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substitution of 5-HT1A Receptor Signaling by a Light-activated G Protein-coupled Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The recombinant 5-HT1A receptor: G protein coupling and signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships in 1,4-benzodioxan-related compounds. 10. Novel α1-adrenoreceptor antagonists related to openphendioxan: synthesis, biological evaluation, and α1d computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 1,4-Benzodioxane-6-boronic acid as a Versatile Building Block for Novel Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Benzodioxane (B1196944) is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique structural and electronic properties make it an attractive moiety for the design of novel therapeutics across various disease areas. 1,4-Benzodioxane-6-boronic acid is a key building block that enables the facile introduction of the benzodioxane motif into a wide range of molecular frameworks, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Derivatives of 1,4-benzodioxane have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antihepatotoxic effects.[1][2] This document provides detailed application notes and protocols for the use of this compound in the synthesis of pharmaceutically relevant compounds, with a focus on anticancer agents targeting the mTOR signaling pathway.
Therapeutic Applications
The 1,4-benzodioxane scaffold is a component of several clinically used drugs, such as Doxazosin, an antagonist of α1-adrenoceptors used in the treatment of hypertension.[1][3] Beyond its established use, research has highlighted the potential of 1,4-benzodioxane derivatives in oncology.
Anticancer Activity
Numerous studies have reported the cytotoxic effects of 1,4-benzodioxane derivatives against various cancer cell lines. These compounds often exhibit potent antiproliferative activity by targeting key signaling pathways involved in cancer cell growth and survival.
One significant target is the mammalian target of rapamycin (B549165) (mTOR), a serine/threonine kinase that is a central regulator of cell metabolism, growth, and proliferation.[4] Dysregulation of the mTOR signaling pathway is a common feature in many cancers.[5] A notable example is a 1,4-benzodioxane-hydrazone derivative, which has been identified as a potent inhibitor of mTOR kinase.[6]
Data Presentation
The following tables summarize the in vitro anticancer activity of selected 1,4-benzodioxane derivatives.
Table 1: Anticancer Activity of 1,4-Benzodioxane-Hydrazone Derivative (Compound 7e) [6]
| Cell Line | Cancer Type | GI₅₀ (μM) |
| MDA-MB-435 | Melanoma | 0.20 |
| M14 | Melanoma | 0.46 |
| SK-MEL-2 | Melanoma | 0.57 |
| UACC-62 | Melanoma | 0.27 |
| Average | 56 Cell Lines | 6.92 |
Table 2: mTOR Kinase Inhibitory Activity [6]
| Compound | Target | IC₅₀ (μM) |
| 1,4-Benzodioxane-hydrazone derivative (7e) | mTOR Kinase | 5.47 |
Table 3: Cytotoxic Activity of Hybrid 1,4-Benzodioxane and Imidazolium Salts [7]
| Compound | K562 (Leukemia) IC₅₀ (μM) | SMMC-7721 (Hepatoma) IC₅₀ (μM) | A-549 (Lung Cancer) IC₅₀ (μM) |
| 25 | 1.06 | 1.83 | 8.31 |
| Cisplatin | 4.77 | 8.61 | 11.24 |
Experimental Protocols
The Suzuki-Miyaura cross-coupling reaction is a cornerstone for the utilization of this compound in pharmaceutical synthesis.[8] It allows for the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide, enabling the construction of complex biaryl structures.
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general methodology for the palladium-catalyzed cross-coupling of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF, with or without water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst (0.02-0.05 eq) to the flask.
-
Solvent Addition: Add the chosen solvent system to the flask. The reaction can be run under anhydrous conditions or in a biphasic system with water.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure an oxygen-free environment.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a biphasic system was used, separate the organic layer. If an aqueous work-up is needed, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel.
Note: The optimal catalyst, base, solvent, and temperature may vary depending on the specific aryl halide used.
Mandatory Visualizations
Signaling Pathway: mTOR Inhibition by a 1,4-Benzodioxane Derivative
The following diagram illustrates the mTOR signaling pathway and the inhibitory action of a 1,4-benzodioxane derivative.
Caption: mTOR signaling pathway and its inhibition.
Experimental Workflow: Suzuki-Miyaura Coupling
The following diagram outlines the experimental workflow for the synthesis of a biaryl compound using this compound.
Caption: Suzuki-Miyaura coupling workflow.
References
- 1. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Synthesis and structure-activity relationships of dual PI3K/mTOR inhibitors based on a 4-amino-6-methyl-1,3,5-triazine sulfonamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 7. scirp.org [scirp.org]
- 8. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols: Synthesis of Combretastatin Analogs Using 1,4-Benzodioxane-6-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Combretastatin (B1194345) A-4 (CA-4), a natural product isolated from the African bush willow tree, Combretum caffrum, is a potent anti-cancer agent that functions by inhibiting tubulin polymerization.[1] Its clinical utility, however, is hampered by poor water solubility and the isomerization of its active cis-stilbene (B147466) bridge to the inactive trans form. To overcome these limitations, extensive research has focused on the development of synthetic analogs with improved pharmacological properties. One promising strategy involves the modification of the B-ring of the combretastatin scaffold. The incorporation of a 1,4-benzodioxane (B1196944) moiety has been explored to create analogs with potentially enhanced biological activity and drug-like properties.
This document provides detailed application notes and protocols for the synthesis of combretastatin analogs utilizing 1,4-Benzodioxane-6-boronic acid, a key building block for introducing the 1,4-benzodioxane group. The primary synthetic route described is the Suzuki-Miyaura cross-coupling reaction. Additionally, protocols for the biological evaluation of these synthesized analogs, including cytotoxicity and tubulin polymerization inhibition assays, are presented.
Synthetic Approach: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate.[2] In the context of combretastatin analog synthesis, this reaction is employed to couple this compound with a suitable vinyl halide, typically a derivative of the 3,4,5-trimethoxyphenyl A-ring of combretastatin.
A general two-step synthetic approach is often employed, which involves an initial Wittig olefination to construct the vinyl halide intermediate, followed by the Suzuki cross-coupling reaction.[3]
General Synthetic Scheme
Caption: Two-step synthesis of combretastatin analogs.
Experimental Protocols
Protocol 1: Synthesis of a Combretastatin Analog via Suzuki-Miyaura Coupling
This protocol outlines the synthesis of a (Z)-1-(1,4-benzodioxan-6-yl)-2-(3,4,5-trimethoxyphenyl)ethene analog.
Materials:
-
(Z)-1-bromo-2-(3,4,5-trimethoxyphenyl)ethene (vinyl bromide intermediate)
-
This compound
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (B84403) (K₃PO₄)
-
Water
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a reaction vessel, add (Z)-1-bromo-2-(3,4,5-trimethoxyphenyl)ethene (1 equivalent), this compound (1.2 equivalents), and potassium phosphate (3 equivalents).
-
Add toluene and water to the vessel.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 20-30 minutes.
-
To the degassed mixture, add palladium(II) acetate (0.02 equivalents) and SPhos (0.04 equivalents).
-
Heat the reaction mixture to 80-100 °C and stir vigorously under an inert atmosphere for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired combretastatin analog.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC₅₀) of the synthesized combretastatin analogs against various cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized combretastatin analogs dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the synthesized combretastatin analogs in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Combretastatin A-4).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.
Protocol 3: In Vitro Tubulin Polymerization Inhibition Assay
This assay measures the ability of the synthesized analogs to inhibit the polymerization of tubulin into microtubules.
Materials:
-
Purified tubulin
-
GTP solution
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Synthesized combretastatin analogs dissolved in DMSO
-
Temperature-controlled spectrophotometer
-
96-well plates
Procedure:
-
Prepare a reaction mixture containing purified tubulin in polymerization buffer.
-
Add the synthesized combretastatin analogs at various concentrations to the wells of a 96-well plate. Include a vehicle control (DMSO) and a positive control (e.g., Combretastatin A-4).
-
Initiate the polymerization by adding GTP to the reaction mixture and immediately placing the plate in a spectrophotometer pre-warmed to 37 °C.
-
Measure the increase in absorbance at 340 nm over time. The increase in absorbance corresponds to the extent of tubulin polymerization.
-
Analyze the data to determine the inhibitory effect of the compounds on the rate and extent of tubulin polymerization.
Data Presentation
The following tables summarize hypothetical quantitative data for a series of combretastatin analogs containing the 1,4-benzodioxane moiety.
Table 1: Synthesis Yields of 1,4-Benzodioxane-Containing Combretastatin Analogs
| Compound ID | R Group on Benzodioxane Ring | Suzuki Coupling Yield (%) |
| Analog-1 | H | 75 |
| Analog-2 | 7-Methoxy | 72 |
| Analog-3 | 7-Fluoro | 78 |
Table 2: In Vitro Cytotoxicity (IC₅₀, µM) of 1,4-Benzodioxane-Containing Combretastatin Analogs
| Compound ID | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
| Analog-1 | 0.015 | 0.012 | 0.020 |
| Analog-2 | 0.011 | 0.009 | 0.015 |
| Analog-3 | 0.018 | 0.015 | 0.025 |
| CA-4 | 0.004 | 0.003 | 0.005 |
Table 3: Tubulin Polymerization Inhibition of 1,4-Benzodioxane-Containing Combretastatin Analogs
| Compound ID | IC₅₀ (µM) |
| Analog-1 | 2.5 |
| Analog-2 | 2.1 |
| Analog-3 | 2.8 |
| CA-4 | 1.5 |
Mechanism of Action and Signaling Pathways
Combretastatin analogs exert their anti-cancer effects primarily by targeting the microtubule cytoskeleton. By binding to the colchicine-binding site on β-tubulin, these compounds inhibit tubulin polymerization, leading to a disruption of the microtubule network.[1] This disruption arrests cells in the G2/M phase of the cell cycle, ultimately inducing apoptosis.
Furthermore, combretastatins, as vascular disrupting agents (VDAs), have been shown to interfere with key signaling pathways in endothelial cells, leading to a rapid collapse of tumor vasculature. One of the critical pathways affected is the Vascular Endothelial Growth Factor (VEGF) signaling pathway. By disrupting microtubules in endothelial cells, combretastatin analogs can indirectly inhibit VEGF receptor-2 (VEGFR-2) signaling, which is crucial for angiogenesis (the formation of new blood vessels).[4]
Caption: Disruption of VEGF signaling by combretastatin analogs.
Experimental and Drug Discovery Workflow
The development of novel combretastatin analogs follows a structured workflow from initial design and synthesis to preclinical evaluation.
References
Application Notes and Protocols: 1,4-Benzodioxane-6-boronic Acid in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of 1,4-Benzodioxane-6-boronic acid as a versatile building block in the synthesis of advanced functional materials. The unique electronic and structural properties of the 1,4-benzodioxane (B1196944) moiety make it a valuable component in the design of materials for organic electronics and sensing applications.
Application 1: Synthesis of Conjugated Polymers for Organic Electronics
This compound is a key monomer for introducing the electron-rich 1,4-benzodioxane unit into conjugated polymer backbones via Suzuki-Miyaura cross-coupling reactions. The incorporation of this moiety can significantly influence the optoelectronic properties of the resulting polymers, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The dioxolane ring imparts a degree of conformational rigidity and can enhance solubility, while the oxygen atoms act as weak electron donors, modulating the HOMO-LUMO energy levels of the polymer.
Key Advantages:
-
Tunable Electronic Properties: The electron-donating nature of the 1,4-benzodioxane group can be leveraged to fine-tune the bandgap of conjugated polymers.
-
Enhanced Solubility: The non-planar structure of the benzodioxane unit can disrupt polymer chain packing, leading to improved solubility in common organic solvents, which is crucial for solution-based processing of thin films.
-
Improved Morphological Stability: The rigid benzodioxane scaffold can contribute to a more defined and stable morphology in the solid state, which is beneficial for device performance and longevity.
A general synthetic approach involves the palladium-catalyzed polymerization of this compound with a suitable dihalogenated aromatic comonomer. The choice of the comonomer is critical for tailoring the final properties of the polymer.
Experimental Protocol: Synthesis of a Benzodioxane-Containing Conjugated Polymer via Suzuki-Miyaura Polymerization
This protocol describes a general procedure for the synthesis of a copolymer of this compound and a dibrominated comonomer.
Materials:
-
This compound
-
Dihalogenated aromatic comonomer (e.g., 2,7-dibromo-9,9-dioctylfluorene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃/P(o-tol)₃)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene (B28343), Dioxane, DMF)
-
Phase-transfer catalyst (e.g., Aliquat 336), if using a biphasic system
Procedure:
-
Reaction Setup: In a Schlenk flask, under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the dihalogenated comonomer (1.0 eq), and the base (4.0 eq).
-
Solvent Addition: Add the degassed solvent to the flask. If using a biphasic system, add the degassed aqueous solution of the base and the phase-transfer catalyst.
-
Catalyst Addition: Add the palladium catalyst (typically 1-2 mol%) to the reaction mixture.
-
Polymerization: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for 24-72 hours. Monitor the progress of the polymerization by GPC (Gel Permeation Chromatography) to follow the increase in molecular weight.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol (B129727) or acetone (B3395972).
-
Filter the precipitated polymer and wash it extensively with methanol and acetone to remove residual catalyst and oligomers.
-
To further purify the polymer, perform a Soxhlet extraction with a sequence of solvents (e.g., methanol, acetone, hexane (B92381), chloroform). The desired polymer is typically recovered from the chloroform (B151607) fraction.
-
-
Drying: Dry the purified polymer under vacuum at 40-60 °C overnight.
-
Characterization: Characterize the polymer by ¹H NMR, GPC, UV-Vis spectroscopy, and cyclic voltammetry to determine its structure, molecular weight, optical properties, and electrochemical behavior.
Application 2: Synthesis of Photosensitizers
The 1,4-benzodioxane-6-yl moiety can be incorporated into photosensitizer molecules, such as aza-boron-dipyrromethene (aza-BODIPY) dyes. The electron-donating character of the benzodioxane substituent can influence the photophysical properties of the dye, leading to desirable characteristics for applications in photodynamic therapy (PDT) and photocatalysis.
Quantitative Data Summary
| Compound | Absorption Max (λabs, nm) | Singlet Oxygen Quantum Yield (ΦΔ) | Excited Triplet-State Lifetime (τT, μs) |
| Aza-BODIPY with 1,4-benzodioxane-6-yl substituents | 678 | 0.42 | 21 |
Data extracted from a study on aza-BODIPY substituted with 1,4-benzodioxane-6-yl groups.
Experimental Protocol: Synthesis of a Benzodioxane-Substituted Aza-BODIPY
This protocol outlines the key synthetic step involving this compound for the creation of a substituted aza-BODIPY core, which is a precursor to the final photosensitizer.
Materials:
-
A suitable di-halogenated aza-BODIPY core
-
This compound
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the di-halogenated aza-BODIPY core (1.0 eq) in a mixture of toluene and ethanol.
-
Addition of Reagents: Add this compound (2.5 eq) and an aqueous solution of K₂CO₃ (2 M, 4.0 eq).
-
Inert Atmosphere: Degas the mixture by bubbling argon through it for 20-30 minutes.
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.1 eq), to the reaction mixture under an argon atmosphere.
-
Reaction: Heat the mixture to reflux (around 90-100 °C) and stir for 24 hours. Monitor the reaction by thin-layer chromatography (TLC).
-
Work-up:
-
After completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent like dichloromethane (B109758) or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Application 3: Development of Fluorescent Sensors
The 1,4-benzodioxane scaffold can be incorporated into fluorescent chemosensors for the detection of metal ions. The oxygen atoms in the dioxolane ring can act as binding sites for metal ions, and this interaction can lead to a change in the fluorescence properties of the molecule (either enhancement or quenching). By functionalizing the benzodioxane ring with a fluorophore, a sensor can be designed where the binding event is translated into a measurable optical signal. This compound serves as a convenient starting point for the synthesis of such sensors, allowing for the attachment of the benzodioxane unit to a fluorophore through a stable C-C bond.
Logical Relationship for Sensor Design
Derivatisierung von 1,4-Benzodioxan-6-boronsäure für das biologische Screening: Applikations- und Protokollhinweise
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Diese Anwendungs- und Protokollhinweise beschreiben die Derivatisierung von 1,4-Benzodioxan-6-boronsäure als vielseitige Plattform für die Synthese von biologisch aktiven Molekülen. Der Schwerpunkt liegt auf der Suzuki-Miyaura-Kreuzkupplung zur Erzeugung einer Bibliothek von substituierten 1,4-Benzodioxan-Derivaten. Diese Verbindungen sind von großem Interesse für das biologische Screening, insbesondere in den Bereichen Onkologie und Herz-Kreislauf-Erkrankungen, da sie als Inhibitoren von Signalwegen wie dem mTOR-Signalweg und als Antagonisten von adrenergen Rezeptoren wirken können.
Einleitung
Der 1,4-Benzodioxan-Kern ist ein wichtiger Baustein in der medizinischen Chemie, der in mehreren von der FDA zugelassenen Medikamenten vorkommt. Die Derivatisierung von 1,4-Benzodioxan-6-boronsäure über die Suzuki-Miyaura-Kupplung ermöglicht die effiziente Einführung einer Vielzahl von Aryl- und Heteroaryl-Substituenten. Diese Reaktion ist bekannt für ihre hohe Toleranz gegenüber funktionellen Gruppen und ihre robusten Reaktionsbedingungen, was sie ideal für die Erstellung von Substanzbibliotheken für das Hochdurchsatz-Screening macht.
Die synthetisierten Derivate können auf verschiedene biologische Aktivitäten getestet werden. Von besonderem Interesse sind:
-
Antitumor-Aktivität: Viele 1,4-Benzodioxan-Derivate haben eine zytotoxische Wirkung auf verschiedene Krebszelllinien gezeigt. Ein wichtiger Angriffspunkt ist der mTOR (mammalian Target of Rapamycin)-Signalweg, der bei vielen Krebsarten fehlreguliert ist.
-
α1-Adrenozeptor-Antagonismus: Diese Derivate können als Antagonisten an α1-adrenergen Rezeptoren wirken, die eine entscheidende Rolle bei der Regulierung des Blutdrucks spielen. Dies macht sie zu potenziellen Kandidaten für die Behandlung von Bluthochdruck.
Quantitative Datenzusammenfassung
Die folgende Tabelle fasst die biologische Aktivität ausgewählter 1,4-Benzodioxan-Derivate zusammen.
Tabelle 1: Antitumor-Aktivität von 1,4-Benzodioxan-Derivaten
| Verbindung | Krebszelllinie | IC50 (µM) | Anmerkungen |
| 1,4-Benzodioxan-Hydrazon-Derivat (7e) | Melanom (MDA-MB-435) | 0.20 | Induziert Apoptose und S-Phasen-Arrest.[1] |
| Melanom (M14) | 0.46 | ||
| Melanom (SK-MEL-2) | 0.57 | ||
| Melanom (UACC-62) | 0.27 | ||
| Durchschnitt über 56 Zelllinien | 6.92 | [1] | |
| mTOR-Kinase-Hemmung | 5.47 | [1] | |
| 1,4-Dioxan-Derivat (R)-4 | Prostatakrebs (PC-3) | - | Die zytotoxische Aktivität ist α1d-AR-abhängig.[2] |
Tabelle 2: α1-Adrenozeptor-Bindungsaffinität von 1,4-Benzodioxan-Derivaten
| Verbindung | Rezeptor-Subtyp | Ki (nM) | Anmerkungen |
| WB-4101 (Referenzverbindung) | α1A | - | Potenter und selektiver α1-Adrenozeptor-Antagonist. |
| Phendioxan (Referenzverbindung) | α1A | - | Potenter und selektiver α1-Adrenozeptor-Antagonist. |
| 1,4-Dioxan-Derivat (S)-2 | 5-HT1A | - | Potenter 5-HT1A-Rezeptor-Agonist mit hoher Selektivität gegenüber α1-AR-Subtypen.[2] |
Experimentelle Protokolle
Allgemeine Vorschrift für die Suzuki-Miyaura-Kreuzkupplung
Dieses Protokoll beschreibt ein allgemeines Verfahren zur Synthese von biarylischen 1,4-Benzodioxan-Derivaten. Eine Optimierung der Reaktionsbedingungen kann für spezifische Substrate erforderlich sein.
Materialien:
-
1,4-Benzodioxan-6-boronsäure
-
Geeignetes Aryl- oder Heteroarylhalogenid (z. B. Bromid oder Iodid)
-
Palladium-Katalysator (z. B. Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (z. B. K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Lösungsmittel (z. B. 1,4-Dioxan, Toluol, DMF/Wasser-Gemisch)
-
Inertgas (Argon oder Stickstoff)
Vorgehensweise:
-
In einem trockenen Schlenkrohr werden 1,4-Benzodioxan-6-boronsäure (1,0 Äq.), das Arylhalogenid (1,2 Äq.), die Base (2,0 Äq.) und der Palladium-Katalysator (0,02-0,05 Äq.) vorgelegt.
-
Das Gefäß wird evakuiert und dreimal mit einem Inertgas gespült.
-
Ein entgastes Lösungsmittel wird zugegeben.
-
Die Reaktionsmischung wird unter Inertgasatmosphäre bei 80-100 °C für 12-24 Stunden gerührt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) oder LC-MS verfolgt.
-
Nach Abkühlen auf Raumtemperatur wird die Reaktionsmischung mit Wasser verdünnt und dreimal mit Ethylacetat extrahiert.
-
Die vereinigten organischen Phasen werden mit gesättigter Kochsalzlösung gewaschen, über wasserfreiem Natriumsulfat getrocknet und im Vakuum eingeengt.
-
Der Rückstand wird durch Säulenchromatographie an Kieselgel gereinigt, um das gewünschte Produkt zu erhalten.
Protokoll für einen zellbasierten Zytotoxizitätsassay (MTT-Assay)
Materialien:
-
Krebszelllinien (z. B. MCF-7, A549, HCT116)
-
Zellkulturmedium (z. B. DMEM) mit 10 % fötalem Kälberserum (FCS) und 1 % Penicillin/Streptomycin
-
Testverbindungen (in DMSO gelöst)
-
MTT-Reagenz (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid)
-
DMSO
-
96-Well-Platten
-
Plattenlesegerät (ELISA-Reader)
Vorgehensweise:
-
Die Zellen werden in 96-Well-Platten mit einer Dichte von 5.000-10.000 Zellen pro Well ausgesät und über Nacht bei 37 °C und 5 % CO₂ inkubiert.
-
Die Testverbindungen werden in verschiedenen Konzentrationen zum Medium gegeben und die Platten für weitere 48-72 Stunden inkubiert.
-
Nach der Inkubationszeit wird das Medium entfernt und MTT-Lösung zu jedem Well gegeben. Die Platten werden für 2-4 Stunden bei 37 °C inkubiert.
-
Die MTT-Lösung wird entfernt und DMSO zugegeben, um die gebildeten Formazan-Kristalle aufzulösen.
-
Die Extinktion wird bei einer Wellenlänge von 570 nm mit einem Plattenlesegerät gemessen.
-
Die prozentuale Zellviabilität wird im Vergleich zu unbehandelten Kontrollzellen berechnet und die IC50-Werte werden bestimmt.
Protokoll für einen α1-Adrenozeptor-Bindungsassay
Materialien:
-
Membranpräparationen, die α1-adrenerge Rezeptoren exprimieren (z. B. aus Rattenhirn oder transfizierten Zelllinien)
-
Radioligand (z. B. [³H]Prazosin)
-
Testverbindungen in verschiedenen Konzentrationen
-
Inkubationspuffer (z. B. 50 mM Tris-HCl, pH 7,4)
-
Glasfaserfilter
-
Szintillationszähler
Vorgehensweise:
-
Die Membranpräparationen werden mit dem Radioliganden und den Testverbindungen in verschiedenen Konzentrationen im Inkubationspuffer inkubiert.
-
Die Inkubation erfolgt typischerweise bei 25 °C für 60 Minuten.
-
Die Reaktion wird durch schnelle Filtration über Glasfaserfilter gestoppt, um gebundenen von ungebundenem Radioliganden zu trennen.
-
Die Filter werden mehrmals mit eiskaltem Puffer gewaschen.
-
Die Radioaktivität auf den Filtern wird mit einem Szintillationszähler gemessen.
-
Die unspezifische Bindung wird in Gegenwart einer hohen Konzentration eines nicht-markierten Liganden (z. B. Phentolamin) bestimmt.
-
Die spezifische Bindung wird berechnet und die Ki-Werte für die Testverbindungen werden aus den IC50-Werten unter Verwendung der Cheng-Prusoff-Gleichung bestimmt.
Visualisierungen
Signalwege
Abbildung 1: Vereinfachter mTOR-Signalweg und der potenzielle Angriffspunkt für 1,4-Benzodioxan-Derivate.
Abbildung 2: α1-adrenerger Signalweg und die antagonistische Wirkung von 1,4-Benzodioxan-Derivaten.
Experimenteller Arbeitsablauf
Abbildung 3: Allgemeiner Arbeitsablauf von der Synthese bis zur Identifizierung von Leitstrukturen.
References
- 1. Design, synthesis, and evaluation of 1,4-benzodioxane-hydrazone derivatives as potential therapeutics for skin cancer: In silico, in vitro, and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 1,4-Benzodioxane-6-boronic acid in Targeted Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Benzodioxane-6-boronic acid is a versatile bifunctional molecule that is increasingly drawing attention in the field of targeted drug discovery. This compound uniquely merges the structural features of the 1,4-benzodioxane (B1196944) scaffold, a motif present in numerous biologically active compounds, with the chemical reactivity and targeting capabilities of the boronic acid group. The 1,4-benzodioxane moiety is a recognized pharmacophore found in antagonists of α1-adrenergic and serotonin (B10506) receptors, as well as in compounds with anticancer and antibacterial properties.[1] Concurrently, the boronic acid functional group is a cornerstone of modern medicinal chemistry, renowned for its ability to form reversible covalent bonds with diols, act as a serine protease inhibitor, and serve as a crucial building block in carbon-carbon bond formation via Suzuki-Miyaura cross-coupling reactions.[2][3]
These application notes provide a comprehensive overview of the utility of this compound in the design and synthesis of targeted therapeutic agents. We will explore its application as a foundational scaffold for developing enzyme inhibitors and as a key reactant in the synthesis of complex bioactive molecules. Detailed protocols for relevant experimental procedures are provided to facilitate its practical application in the laboratory.
Core Applications in Targeted Drug Discovery
The utility of this compound in targeted drug discovery can be broadly categorized into two main areas:
-
As a Bioactive Scaffold Moiety: The boronic acid group can act as a "warhead" to target the active sites of specific enzymes, particularly serine hydrolases.[4] The 1,4-benzodioxane portion of the molecule serves as a scaffold that can be further functionalized to enhance binding affinity and selectivity for the target protein.
-
As a Versatile Synthetic Intermediate: It is a key building block in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of a diverse library of compounds. This reaction is instrumental in creating complex molecular architectures necessary for potent and selective drug candidates.
Data Presentation: Biological Activities of 1,4-Benzodioxane Derivatives
While specific quantitative data for the direct biological activity of this compound is limited in publicly available literature, the following tables summarize the reported activities of various derivatives of the 1,4-benzodioxane scaffold, illustrating its potential as a pharmacophore.
Table 1: Anticancer Activity of 1,4-Benzodioxane Derivatives
| Compound | Cancer Cell Line | Biological Target | Activity (IC50/GI50) | Reference |
| 1,4-benzodioxane-hydrazone derivative (7e) | MDA-MB-435 (Melanoma) | mTOR kinase | GI50: 0.20 µM | [5] |
| M14 (Melanoma) | mTOR kinase | GI50: 0.46 µM | [5] | |
| SK-MEL-2 (Melanoma) | mTOR kinase | GI50: 0.57 µM | [5] | |
| UACC-62 (Melanoma) | mTOR kinase | GI50: 0.27 µM | [5] | |
| Average of 56 cell lines | mTOR kinase | GI50: 6.92 µM | [5] | |
| 1,2,4-triazole derivative with 1,4-benzodioxan (5k) | HEPG2 (Liver Cancer) | MetAP2 | IC50: 0.81 µM | [6] |
| 1,4-Dioxane (B91453) derivative (Compound 13) | PC-3 (Prostate Cancer) | Cytotoxic | - | [7][8] |
| 1,4-Dioxane derivative (R)-4 | PC-3 (Prostate Cancer) | α1d-AR-dependent | - | [9] |
Table 2: Enzyme Inhibition by 1,4-Benzodioxane and Boronic Acid Derivatives
| Compound Class | Target Enzyme | Inhibition Data | Reference |
| 1,4-benzodioxan-substituted chalcones | human Monoamine Oxidase B (hMAO-B) | IC50 of most potent compound: 0.026 µM | [10] |
| Phenylboronic acids | KPC-2 and chromosomal AmpC β-lactamases | % inhibition at 100 µM for m-derivative: 76% and 100% respectively | [11] |
| Boronic Acid Transition State Inhibitors (BATSIs) | KPC-2 and SHV-1 β-lactamases | IC50 ≤ 600 nM for nine compounds | [12] |
| 1,2,4-triazole derivative with 1,4-benzodioxan (5k) | MetAP2 | IC50: 0.93 µM | [6] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the synthesis of bi-aryl compounds using this compound and an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene (B28343), Dioxane, DMF, with water)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) supplies
-
Silica (B1680970) gel for column chromatography
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq.), the aryl halide (1.2 eq.), the palladium catalyst (0.02-0.05 eq.), and the base (2.0-3.0 eq.).
-
Evacuate the flask and backfill with an inert gas. Repeat this process three times.
-
Add the degassed solvent system (e.g., a 3:1 mixture of toluene and water).
-
Stir the reaction mixture at the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired bi-aryl compound.
Protocol 2: General Enzyme Inhibition Assay (Spectrophotometric)
This protocol outlines a general method to assess the inhibitory activity of a synthesized 1,4-benzodioxane derivative against a target enzyme.
Materials:
-
Purified target enzyme
-
Substrate for the enzyme
-
Synthesized inhibitor compound (dissolved in DMSO)
-
Assay buffer (optimized for pH and ionic strength for the target enzyme)
-
96-well microplate
-
Microplate reader
-
Multichannel pipette
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of the inhibitor in DMSO.
-
Prepare serial dilutions of the inhibitor in the assay buffer. Ensure the final DMSO concentration in the assay is low (typically <1%) to avoid affecting enzyme activity.
-
Prepare a solution of the enzyme in the assay buffer at a concentration that gives a linear reaction rate over the desired time course.
-
Prepare a solution of the substrate in the assay buffer.
-
-
Assay Setup:
-
In the wells of a 96-well plate, add a fixed volume of the enzyme solution.
-
Add varying concentrations of the inhibitor solution to the wells. Include a control with buffer and DMSO (no inhibitor).
-
Pre-incubate the enzyme and inhibitor for a specific time (e.g., 10-15 minutes) at the optimal temperature for the enzyme.
-
-
Initiate Reaction:
-
Start the enzymatic reaction by adding a fixed volume of the substrate solution to all wells.
-
-
Monitor Reaction:
-
Immediately place the plate in a microplate reader and measure the change in absorbance (or fluorescence) over time at a specific wavelength. The wavelength will depend on the substrate and product.
-
-
Data Analysis:
-
Calculate the initial reaction rates (velocities) from the linear portion of the progress curves.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and evaluation of a targeted inhibitor.
Caption: Hypothesized inhibition of the mTOR signaling pathway by a 1,4-benzodioxane derivative.
Caption: Logical relationship of this compound's features and applications.
References
- 1. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Fragment-Based Drug Discovery - Drug Discovery Chemistry [drugdiscoverychemistry.com]
- 5. Design, synthesis, and evaluation of 1,4-benzodioxane-hydrazone derivatives as potential therapeutics for skin cancer: In silico, in vitro, and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. zhaojgroup.com [zhaojgroup.com]
- 7. Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and evaluation of 1, 4-benzodioxan-substituted chalcones as selective and reversible inhibitors of human monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry [mdpi.com]
- 12. Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases: Structure-Activity Relationships as a Guide to Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 1,4-Benzodioxane-6-boronic acid in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during experiments involving 1,4-Benzodioxane-6-boronic acid. The information is tailored to assist researchers in optimizing their reaction conditions and overcoming common side reactions.
I. Common Side Reactions and Troubleshooting
This compound is a valuable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. However, like other boronic acids, it is susceptible to several side reactions that can lower the yield of the desired product and complicate purification. The most prevalent of these are protodeboronation and homocoupling.
FAQ 1: What is protodeboronation and why is it a problem with this compound?
Answer:
Protodeboronation is a common undesired side reaction in which the boronic acid group is replaced by a hydrogen atom, leading to the formation of 1,4-benzodioxane (B1196944).[1] This reaction consumes the starting material and reduces the overall yield of the desired cross-coupled product. The 1,4-benzodioxane moiety is an electron-rich aromatic system, which can make the C-B bond more susceptible to cleavage under certain conditions.
Troubleshooting Protodeboronation:
| Potential Cause | Recommended Solution | Explanation |
| Presence of excess water and/or protic solvents | Use anhydrous solvents and ensure all reagents and glassware are thoroughly dried. | Protic sources can facilitate the protonolysis of the C-B bond. |
| Prolonged reaction times at elevated temperatures | Monitor the reaction progress closely by TLC or LC-MS and stop the reaction once the starting material is consumed. Optimize the temperature to the minimum required for efficient coupling. | Higher temperatures and longer reaction times can promote the degradation of the boronic acid. |
| Inappropriate choice of base | Use milder bases such as K₃PO₄ or Cs₂CO₃ instead of strong bases like NaOH or KOH. The use of fluoride (B91410) bases (e.g., KF, CsF) can also be beneficial.[2] | Strong bases can accelerate the rate of protodeboronation.[3] |
| Instability of the boronic acid | Consider converting the boronic acid to a more stable derivative, such as a pinacol (B44631) ester, before the coupling reaction.[1][4] These are often more resistant to protodeboronation and can be used directly in the Suzuki coupling. | Boronic esters can act as a "slow-release" source of the boronic acid under the reaction conditions, minimizing its decomposition. |
FAQ 2: I am observing a significant amount of a dimeric by-product in my reaction. What is it and how can I prevent it?
Answer:
The dimeric by-product you are observing is likely the result of homocoupling, a reaction where two molecules of this compound couple with each other to form 6,6'-bi(1,4-benzodioxane). This is a common side reaction in Suzuki-Miyaura couplings.[4]
Troubleshooting Homocoupling:
| Potential Cause | Recommended Solution | Explanation |
| Presence of oxygen in the reaction mixture | Thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) or by using the freeze-pump-thaw technique.[1] | Oxygen can promote the oxidative homocoupling of boronic acids, catalyzed by the palladium catalyst.[4] |
| Use of a Pd(II) precatalyst | Use a Pd(0) source (e.g., Pd(PPh₃)₄) or a pre-formed Pd(0) catalyst. | Pd(II) precatalysts are reduced in situ to the active Pd(0) species, a process that can sometimes be accompanied by the oxidative homocoupling of the boronic acid.[1] |
| Suboptimal reaction conditions | Screen different solvents, bases, and palladium ligands to find the optimal conditions for the desired cross-coupling reaction over homocoupling. | The rate of homocoupling versus the desired cross-coupling can be highly dependent on the specific reaction parameters. |
II. Experimental Protocols and Methodologies
While specific yields for reactions with this compound are highly substrate-dependent, the following general protocol for a Suzuki-Miyaura coupling can serve as a starting point.
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Reagents and Materials:
-
This compound
-
Aryl halide (or triflate)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a Buchwald precatalyst)
-
Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware, dried in an oven
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Add the palladium catalyst (typically 1-5 mol%).
-
Add the degassed solvent(s).
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux, e.g., 80-110 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Note on Purification: The polarity of the resulting biaryl product will determine the appropriate eluent system for column chromatography. A gradient of ethyl acetate (B1210297) in hexanes is often a good starting point.
III. Diagrams and Workflows
Logical Troubleshooting Workflow for Suzuki-Miyaura Coupling
The following diagram illustrates a logical workflow for troubleshooting common issues in Suzuki-Miyaura coupling reactions with this compound.
Caption: Troubleshooting workflow for Suzuki coupling.
General Catalytic Cycle of Suzuki-Miyaura Coupling
This diagram illustrates the key steps in the Suzuki-Miyaura catalytic cycle.
Caption: Suzuki-Miyaura catalytic cycle.
References
Technical Support Center: Protodeboronation in Suzuki Coupling Reactions
Welcome to the Technical Support Center for troubleshooting protodeboronation of 1,4-benzodioxane-6-boronic acid in Suzuki coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to address common issues and provide guidance for successful cross-coupling.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant side reaction in the Suzuki coupling of this compound?
Protodeboronation is a chemical process where the carbon-boron bond in a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] In the context of a Suzuki coupling reaction, this leads to the formation of 1,4-benzodioxane (B1196944) as a byproduct, thereby reducing the yield of the desired coupled product. This side reaction is a common challenge, especially with electron-rich boronic acids like this compound.[2]
Q2: What are the primary factors that promote the protodeboronation of this compound?
Several factors can accelerate protodeboronation:
-
Base: The presence of a base, which is essential for the Suzuki-Miyaura coupling, is known to catalyze protodeboronation.[3] Strong bases and high pH can particularly increase the rate of this side reaction.[4][5]
-
Temperature: Higher reaction temperatures can increase the rate of protodeboronation.[6][7]
-
Water Content: While some water is often necessary for the Suzuki reaction, excessive amounts can promote protodeboronation.[6]
-
Palladium Catalyst and Ligands: The choice of palladium source and ligand can influence the rate of protodeboronation. Bulky, electron-rich ligands, while often effective for the cross-coupling, can sometimes also promote this undesired side reaction.[3][6]
-
Reaction Time: Prolonged reaction times can lead to increased degradation of the boronic acid.[8]
Q3: How can I minimize protodeboronation during my Suzuki coupling reaction?
Minimizing protodeboronation involves optimizing several reaction parameters:
-
Choice of Boronic Acid Derivative: Using more stable boronic esters, such as pinacol (B44631) esters or MIDA (N-methyliminodiacetic acid) boronates, is a common and effective strategy.[1][6] These derivatives slowly release the active boronic acid under the reaction conditions, which can favor the desired cross-coupling over protodeboronation.[9]
-
Base Selection: Use a weaker base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (B84403) (K₃PO₄) instead of strong bases such as sodium hydroxide (B78521) (NaOH).[6]
-
Temperature Control: If feasible, running the reaction at a lower temperature can slow down the rate of protodeboronation.[6]
-
Solvent and Water Content: Use anhydrous solvents and carefully control the amount of water in the reaction.[6]
-
Catalyst System: Experiment with different palladium sources and ligands. Pre-formed palladium catalysts or palladacycles can be more stable and active.[6] Buchwald-type biarylphosphine ligands are often a good choice for heteroaryl couplings.[6]
-
Reaction Time: Monitor the reaction progress and stop it as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor protodeboronation.
Q4: How can I detect and quantify the extent of protodeboronation?
The extent of protodeboronation can be determined by analyzing the crude reaction mixture using techniques such as:
-
Thin-Layer Chromatography (TLC): To qualitatively assess the presence of the 1,4-benzodioxane byproduct.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): To identify and quantify the amounts of the desired product, unreacted starting materials, and the protodeboronated byproduct.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the ratio of the desired product to the 1,4-benzodioxane byproduct.
Troubleshooting Guide
This guide addresses common problems encountered during the Suzuki coupling of this compound.
| Problem | Potential Causes | Recommended Actions |
| Low yield of desired product and significant formation of 1,4-benzodioxane. | High rate of protodeboronation of the boronic acid. | 1. Modify the Boron Source: Switch from this compound to its more stable pinacol or MIDA ester derivative.[1][6] 2. Optimize the Base: Use a weaker base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[6] 3. Lower the Reaction Temperature: Conduct the reaction at the lowest effective temperature.[6] 4. Use Anhydrous Conditions: Ensure solvents and reagents are dry.[6] 5. Change the Catalyst/Ligand System: Screen different palladium sources and ligands. Consider robust catalyst systems like palladacycles or Buchwald-type ligands.[6] |
| Reaction stalls or does not go to completion. | Catalyst deactivation or inhibition. | 1. Increase Catalyst Loading: A higher catalyst loading may be necessary.[6] 2. Choose a Robust Catalyst System: Use pre-formed palladium catalysts that are more stable.[6] 3. Ligand Selection: Employ ligands known to stabilize the palladium catalyst and promote efficient coupling.[6] |
| Formation of homocoupled byproducts. | Presence of oxygen in the reaction mixture or incomplete reduction of a Pd(II) precatalyst. | 1. Improve Degassing: Ensure the reaction mixture is thoroughly degassed to remove oxygen.[10] 2. Use a Pd(0) Source: Start with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to avoid in-situ reduction issues.[10] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a general starting point and may require optimization for your specific substrates.
-
Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq.), this compound or its ester derivative (1.2-1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a ligand), and the base (e.g., K₂CO₃, K₃PO₄, 2-3 eq.).[8]
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.[8]
-
Solvent Addition: Add the degassed solvent (e.g., dioxane, THF, DMF) via syringe.[8] A small amount of water may be added if necessary for the specific protocol.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir.[8]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol for Ligand Screening
To identify the optimal ligand for your reaction, a parallel screening approach can be employed.
-
Stock Solutions: Prepare a stock solution of your aryl halide and solvent. Prepare a separate stock solution of your boronic acid derivative, base, and solvent.
-
Reaction Array: In an array of reaction vials, add the palladium precursor (e.g., Pd₂(dba)₃).
-
Ligand Addition: To each vial, add a different phosphine (B1218219) ligand, maintaining a constant Pd:ligand ratio (e.g., 1:2 or 1:4).
-
Reagent Addition: Add the aryl halide stock solution to each vial, followed by the boronic acid/base stock solution.
-
Reaction Conditions: Seal the vials, purge with an inert gas, and place them in a heating block at the desired temperature.
-
Analysis: After a set time, analyze the outcome of each reaction by LC-MS or GC-MS to determine the yield of the desired product and the extent of side reactions.[8]
Visualizations
Caption: Competing pathways: Suzuki coupling versus protodeboronation.
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. books.rsc.org [books.rsc.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of Boronic Acid Reaction Products
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of boronic acid reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude boronic acid reaction mixture?
A1: Common impurities include unreacted starting materials, homocoupled byproducts, protodeboronation products (where the boronic acid group is replaced by a hydrogen), and boroxines (anhydrides of boronic acids).[1][2] Boric acid can also be present as a result of hydrolysis of boronic acids or their esters during the reaction or workup.[3]
Q2: Why is silica (B1680970) gel chromatography often challenging for purifying boronic acids?
A2: Boronic acids are often polar and can interact strongly with the acidic silica gel, leading to streaking, poor separation, or decomposition on the column.[1][2][3] They can stick to the silica and be difficult to elute, or they may co-elute with other polar products.[3]
Q3: What are boroxines and how can their formation be minimized?
A3: Boroxines are cyclic anhydrides formed by the dehydration of three boronic acid molecules. Their formation can be problematic as they are in equilibrium with the boronic acid, which can complicate purification and characterization.[2] To minimize their formation, it is advisable to avoid high temperatures and anhydrous conditions during workup and storage. Adding a small amount of water to NMR samples can often hydrolyze the boroxine (B1236090) back to the boronic acid for accurate analysis.[2]
Q4: What is protodeboronation and how can it be prevented?
A4: Protodeboronation is the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom.[4] This undesired side reaction can be promoted by acidic or basic conditions and elevated temperatures.[4][5] To prevent it, it is recommended to work at a near-neutral pH and avoid prolonged heating during the workup and purification steps.[5]
Q5: Are there alternatives to silica gel chromatography for purifying boronic acids?
A5: Yes, several alternative methods are often more effective. These include:
-
Acid-Base Extraction: This technique exploits the weakly acidic nature of boronic acids.[3]
-
Recrystallization: Effective for crystalline boronic acids.[6][7]
-
Scavenger Resins: These solid-supported reagents can selectively bind to and remove boronic acid impurities.[3]
-
Diethanolamine (B148213) Adduct Formation: Boronic acids can form crystalline adducts with diethanolamine, which can be filtered off and then hydrolyzed to recover the pure boronic acid.[1][2][7]
-
Reverse-Phase Chromatography (C18): This can be a viable option, although some boronic acids may still exhibit poor peak shape.[1][3]
Troubleshooting Guides
Problem 1: The boronic acid product is co-eluting with impurities during silica gel chromatography.
This is a common issue due to the polar nature of boronic acids.
Caption: Troubleshooting workflow for co-elution issues.
Solutions:
-
Modify the Mobile Phase: Adding a small amount of a modifier like acetic acid can sometimes improve separation.[6] Alternatively, switching to a more polar solvent system, such as dichloromethane/methanol, may be effective for highly polar boronic acids.[8]
-
Alternative Purification Techniques: If modifying the chromatography is unsuccessful, consider the alternative methods listed in FAQ Q5.
Problem 2: The boronic acid product appears to be decomposing on the silica gel column.
The acidic nature of silica gel can cause degradation of sensitive boronic acids.
Solutions:
-
Use Neutral Alumina (B75360): Neutral alumina can be a less harsh alternative to silica gel for column chromatography.[6]
-
Deactivate Silica Gel: You can try to neutralize the silica gel by pre-treating it with a base, such as triethylamine, in the eluent.
-
Avoid Chromatography: Opt for non-chromatographic purification methods like recrystallization, acid-base extraction, or derivatization.
Problem 3: The purified boronic acid is a white solid that is difficult to characterize and appears as a mixture in the NMR.
This could be due to the presence of boroxine anhydrides.
Solution:
-
Hydrolysis: Dissolve a small sample in a solvent containing a trace of water (e.g., wet DMSO-d6 for NMR analysis). This will often hydrolyze the boroxine back to the monomeric boronic acid, resulting in a cleaner spectrum.[2] For bulk material, recrystallization from an aqueous solvent system can also break up the anhydride.[5]
Purification Methodologies
Data Summary of Purification Techniques
| Purification Method | Principle | Best Suited For | Common Issues |
| Acid-Base Extraction | Exploits the weakly acidic nature of boronic acids to separate them from neutral or basic compounds.[3] | Separating acidic boronic acids from neutral or basic products. | Not suitable if the desired product is also acidic or base-sensitive.[3] |
| Recrystallization | Purification of crystalline solids based on differences in solubility. | Crystalline boronic acids.[6] | Not applicable for oily or amorphous products; finding a suitable solvent can be challenging.[1][6] |
| Scavenger Resins | Solid-supported reagents that covalently bind to boronic acids, allowing for their removal by filtration.[3] | Removing residual boronic acid impurities, especially when the product is sensitive to aqueous workups.[3] | The cost of the resin can be a factor for large-scale purifications. |
| Diethanolamine Adducts | Formation of a crystalline adduct with diethanolamine, which can be isolated and then hydrolyzed.[1][7] | Boronic acids that are not excessively polar.[1] | The adduct may not always precipitate easily, and the subsequent hydrolysis step adds an extra stage to the purification.[1] |
Experimental Protocols
Protocol 1: Acid-Base Extraction
This method is ideal for separating acidic boronic acid impurities from neutral or basic reaction products.
Caption: Workflow for acid-base extraction of boronic acids.
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate (B1210297) or dichloromethane.[3]
-
Extraction: Transfer the organic solution to a separatory funnel and extract with an aqueous basic solution (e.g., 1 M NaOH or 1 M K₂CO₃). Repeat the extraction two to three times.[3][5]
-
Separation: Combine the aqueous layers. The boronic acid will be in the aqueous layer as its boronate salt. The neutral or basic product remains in the organic layer.[5]
-
Acidification: Cool the combined aqueous extracts in an ice bath and carefully acidify to a pH of 1-2 with an acid such as 1 M HCl. The boronic acid should precipitate out.[5]
-
Isolation: Collect the precipitated boronic acid by vacuum filtration. If no precipitate forms, extract the acidified aqueous layer with a fresh organic solvent. The combined organic extracts can then be dried and concentrated to yield the purified boronic acid.[5]
Protocol 2: Purification via Diethanolamine Adduct Formation
This technique involves the derivatization of the boronic acid to a more easily purified crystalline solid.[1][5]
-
Adduct Formation: Dissolve the crude boronic acid in a non-polar solvent such as diethyl ether. Add diethanolamine dropwise with stirring. The diethanolamine adduct will often precipitate as a crystalline solid.[5][9]
-
Isolation of Adduct: Collect the solid adduct by vacuum filtration and wash with cold solvent.[5][9]
-
Hydrolysis: To recover the pure boronic acid, suspend the adduct in a biphasic mixture of diethyl ether and a dilute acid (e.g., 0.1 M HCl). Stir until the solid dissolves, which indicates the hydrolysis of the adduct.[5][9]
-
Final Extraction: Separate the layers. The purified boronic acid will be in the organic layer. Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the pure boronic acid.
Protocol 3: Purification using a Scavenger Resin
This method is particularly useful for removing small amounts of boronic acid impurities when the desired product is sensitive to aqueous or acidic/basic conditions.[3]
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane, ethyl acetate).[3]
-
Scavenging: Add 2 to 4 equivalents of a diol-functionalized scavenger resin relative to the amount of residual boronic acid.[3]
-
Stirring: Stir the suspension at room temperature for 1-4 hours, monitoring the disappearance of the boronic acid by a suitable method like TLC or LC-MS.[3]
-
Filtration: Filter the mixture to remove the resin.[3]
-
Isolation: Concentrate the filtrate under reduced pressure to yield the purified product, now free of the boronic acid impurity.[3]
References
- 1. chromatography - Challenging purification of organoboronic acids - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
How to avoid homocoupling in Suzuki reactions with aryl boronic acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize or eliminate homocoupling of aryl boronic acids in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of Suzuki reactions, and why is it a problem?
A1: Homocoupling is a common side reaction in Suzuki-Miyaura coupling where two molecules of the aryl boronic acid react with each other to form a symmetrical biaryl byproduct (Ar-Ar). This is problematic as it consumes the boronic acid reagent, reduces the yield of the desired cross-coupled product (Ar-Ar'), and complicates the purification process due to the structural similarity of the byproduct to the target molecule.
Q2: What are the primary causes of aryl boronic acid homocoupling?
A2: The primary causes of homocoupling are generally linked to the palladium catalyst's oxidation state and the presence of oxygen.
-
Palladium(II)-Mediated Coupling: The reaction can be catalyzed by palladium(II) species. Two molecules of the boronic acid can transmetalate with a Pd(II) center, followed by reductive elimination to yield the homocoupled product and Pd(0).[1][2]
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture is a major contributor.[1][3][4] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then enters the homocoupling catalytic cycle.[1][5]
-
In-situ Reduction of Pd(II) Precatalysts: When using a Pd(II) precatalyst, such as palladium acetate (B1210297) (Pd(OAc)₂), it must be reduced to the active Pd(0) species in situ. This reduction can sometimes be facilitated by the boronic acid, leading to the formation of the homocoupling byproduct.[2][3][5]
Q3: How can I prevent or minimize homocoupling?
A3: Several strategies can be employed to suppress homocoupling:
-
Rigorous Degassing: The most critical step is to thoroughly remove dissolved oxygen from the reaction mixture. This can be achieved by sparging the solvent and reaction mixture with an inert gas like argon or nitrogen for an extended period (e.g., 15-30 minutes) or by using several freeze-pump-thaw cycles.[1][3]
-
Use of a Pd(0) Catalyst Source: Starting with a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can circumvent the initial reduction step of a Pd(II) source, which can be a source of homocoupling.[3]
-
Addition of Mild Reducing Agents: The introduction of a mild reducing agent, like potassium formate, can help to keep the palladium in its Pd(0) state, thereby minimizing the concentration of Pd(II) species that promote homocoupling.[1][6][7]
-
Ligand Selection: Employing bulky, electron-rich phosphine (B1218219) ligands can accelerate the desired cross-coupling pathway, making it more competitive than the homocoupling side reaction.[8][9][10] For instance, SPhos has been shown to be effective in obtaining good yields of cross-coupling products while minimizing homocoupling.[11][12]
-
Controlled Addition of Boronic Acid: A slow-release strategy for the boronic acid, or the use of more stable boronic esters (like pinacol (B44631) esters), can maintain a low concentration of the free boronic acid in the reaction, which can help to reduce the rate of side reactions, including homocoupling.[13]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting and resolving issues with homocoupling in your Suzuki reactions.
Visual Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting homocoupling in Suzuki reactions.
Detailed Troubleshooting Steps
| Issue | Potential Cause | Recommended Action |
| Significant amount of homocoupled product observed | Presence of oxygen in the reaction mixture. | Improve the degassing procedure. Sparge the solvent and reaction mixture with an inert gas (Ar or N₂) for a longer duration (e.g., 30 minutes) or perform multiple freeze-pump-thaw cycles.[1][3] |
| Use of a Pd(II) precatalyst leading to reductive homocoupling. | Switch to a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in-situ reduction step.[3] | |
| Inefficient ligand for the desired cross-coupling. | Screen different phosphine ligands. Bulky and electron-rich ligands often favor the desired reductive elimination step of the cross-coupling cycle.[8] Consider ligands from the Buchwald or Fu groups. | |
| Sub-optimal choice of base. | The choice of base can influence the reaction outcome. Perform a screen of different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) to find the optimal one for your specific substrates. | |
| Instability of the aryl boronic acid. | Consider converting the aryl boronic acid to a more stable derivative, such as a pinacol ester, before the reaction. Alternatively, use a slow-addition technique for the boronic acid to keep its instantaneous concentration low.[13] |
Experimental Protocols
General Protocol for Minimizing Homocoupling in a Suzuki Reaction
This protocol incorporates best practices to suppress the formation of homocoupling byproducts.
-
Reagent and Glassware Preparation:
-
Thoroughly dry all glassware in an oven and cool under a stream of inert gas (Argon or Nitrogen).
-
Use anhydrous and degassed solvent. To degas, sparge the solvent with an inert gas for at least 30 minutes or perform three freeze-pump-thaw cycles.
-
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, the palladium precatalyst (preferably a Pd(0) source), and the phosphine ligand under a positive pressure of inert gas.
-
Add the degassed solvent via cannula or syringe.
-
Add the base.
-
-
Degassing and Pre-heating:
-
Sparge the reaction mixture with an inert gas for another 10-15 minutes.
-
Some protocols suggest pre-heating the mixture of catalyst, base, and aryl halide before adding the boronic acid to potentially reduce homocoupling.[4]
-
-
Addition of Boronic Acid:
-
Dissolve the aryl boronic acid (or its ester derivative) in a minimal amount of the degassed solvent.
-
Add the boronic acid solution to the reaction mixture. For sensitive substrates, consider adding the boronic acid solution slowly over a period of time using a syringe pump.
-
-
Reaction Monitoring and Work-up:
-
Heat the reaction to the desired temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and proceed with a standard aqueous work-up.
-
Competing Catalytic Cycles
The following diagram illustrates the competition between the desired Suzuki-Miyaura cross-coupling cycle and the undesired homocoupling cycle.
Caption: Competing catalytic cycles in Suzuki-Miyaura reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Improving the solubility of 1,4-Benzodioxane-6-boronic acid for reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with 1,4-Benzodioxane-6-boronic acid, particularly concerning its solubility for chemical reactions.
Troubleshooting Guide & FAQs
Q1: My this compound is not dissolving in my reaction solvent. What can I do?
A1: Poor solubility of this compound is a common challenge. Here are several approaches to address this issue:
-
Solvent Selection: This compound is reported to be soluble in methanol.[1] For reaction purposes, particularly in cross-coupling reactions, a mixture of solvents is often effective. Common solvent systems for Suzuki-Miyaura couplings involving boronic acids include dioxane/water, DMF, or acetonitrile/water.[2] The choice of solvent can be critical, and empirical testing of different solvent systems is recommended.
-
Heating: Gently heating the reaction mixture can significantly increase the solubility of the boronic acid. However, be mindful of the thermal stability of all reaction components.
-
Use of a Base: In reactions like the Suzuki-Miyaura coupling, a base is required to activate the boronic acid.[3][4] The formation of a boronate salt upon addition of a base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) can enhance its solubility in the reaction medium.
-
Conversion to an Ester: Converting the boronic acid to a boronate ester, such as a pinacol (B44631) ester, can dramatically improve its solubility in organic solvents.[5][6][7] This derivative is often more stable and easier to handle.
-
Phase-Transfer Catalysis: For reactions in biphasic systems, a phase-transfer catalyst can be employed to facilitate the transport of the boronic acid from one phase to another, thereby increasing its effective concentration and reaction rate.
Q2: I am observing decomposition of my boronic acid during the reaction. How can I prevent this?
A2: Boronic acids can be prone to degradation under certain conditions. Here are some preventative measures:
-
Inert Atmosphere: Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Borinic acids, which can be intermediates or impurities, are particularly susceptible to oxidation.[8]
-
Degassed Solvents: Use degassed solvents to remove dissolved oxygen, which can contribute to the decomposition of both the boronic acid and the palladium catalyst in cross-coupling reactions.
-
Temperature Control: Avoid excessive heating, as it can promote protodeboronation (cleavage of the C-B bond) or other decomposition pathways.
-
Avoid Strong Acids: Boronic acids are generally more stable in neutral or basic conditions. Strong acidic conditions can lead to protodeboronation.
Q3: Can I use water as a solvent for reactions with this compound?
A3: While some boronic acids have limited water solubility, the use of aqueous solvent mixtures is common, especially in Suzuki-Miyaura reactions.[2] The presence of water can be beneficial for the dissolution of the base and can facilitate the transmetalation step in the catalytic cycle. However, using solely water is generally not recommended due to the low solubility of the boronic acid and other organic reactants. A co-solvent system is typically necessary.
Q4: How does the purity of this compound affect its solubility and reactivity?
A4: The purity of the boronic acid is crucial. Impurities, such as the corresponding boroxine (B1236090) (a cyclic anhydride (B1165640) formed by dehydration of three boronic acid molecules), can be present.[9] Boroxines have different solubility profiles and may be less reactive in some cases. It is advisable to use high-purity this compound for consistent and reproducible results. Some commercial sources note that the product may contain varying amounts of the anhydride.[10]
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility ( g/100g of solvent) |
| Chloroform | 25 | Moderate |
| 3-Pentanone | 25 | High |
| Acetone | 25 | High |
| Dipropyl ether | 25 | High |
| Methylcyclohexane | 25 | Very Low |
Data derived from studies on phenylboronic acid and its derivatives.[5][6][7]
Experimental Protocols
Protocol for Improving Solubility via Pinacol Ester Formation
This protocol describes the conversion of a boronic acid to its corresponding pinacol ester, which generally exhibits enhanced solubility in organic solvents.
Materials:
-
This compound
-
Pinacol
-
Anhydrous solvent (e.g., Toluene, THF, or Dichloromethane)
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
-
Stir bar
-
Round-bottom flask
-
Condenser (if heating)
-
Dean-Stark trap (optional, for azeotropic removal of water)
Procedure:
-
To a round-bottom flask, add this compound (1 equivalent) and pinacol (1.1 to 1.5 equivalents).
-
Add a suitable anhydrous solvent (e.g., toluene) to the flask.
-
Stir the mixture at room temperature or heat to reflux. The reaction progress can be monitored by TLC or LC-MS. For reactions at elevated temperatures, a Dean-Stark trap can be used to remove the water formed during the reaction, driving the equilibrium towards the product.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the this compound pinacol ester.
Visualizations
Caption: Workflow for improving solubility by converting boronic acid to a pinacol ester.
Caption: Decision-making guide for addressing poor solubility of this compound.
References
- 1. This compound CAS#: 164014-95-3 [m.chemicalbook.com]
- 2. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in the Synthesis of Borinic Acid Derivatives [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
Technical Support Center: Suzuki Coupling with 1,4-Benzodioxane-6-boronic acid
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with Suzuki-Miyaura cross-coupling reactions involving 1,4-Benzodioxane-6-boronic acid.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with this compound failing or giving very low yields?
A1: Low or no yield in a Suzuki coupling reaction can stem from several factors, particularly when using an electron-rich boronic acid like this compound. The most common culprits are reagent quality, catalyst deactivation, and suboptimal reaction conditions.
Troubleshooting Steps:
-
Assess Reagent Quality:
-
Boronic Acid Instability: Boronic acids are susceptible to degradation, especially protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[1][2] Use freshly purchased or recrystallized this compound. Consider using more stable derivatives like their corresponding pinacol (B44631) esters or potassium trifluoroborates.[1][3][4]
-
Catalyst and Ligand Integrity: Palladium precatalysts and phosphine (B1218219) ligands can degrade over time. Pd₂(dba)₃ can be unstable, and phosphine ligands can be oxidized by air.[1] Using pre-formed Pd(0) sources like Pd(PPh₃)₄ or modern, air-stable precatalysts (e.g., Buchwald precatalysts) can ensure a more reliable initiation of the catalytic cycle.[1]
-
Solvent and Base Purity: Ensure solvents are anhydrous and properly degassed. The purity and strength of the base are critical for the transmetalation step.[1][5]
-
-
Optimize Reaction Conditions:
-
Temperature: Many Suzuki couplings require heating to proceed efficiently.[1] If the reaction is sluggish at a lower temperature (e.g., 80 °C), a cautious increase may improve the rate. However, excessive heat can accelerate catalyst decomposition.[1]
-
Degassing: Oxygen can deactivate the active Pd(0) catalyst and oxidize phosphine ligands.[1] Rigorous degassing of the reaction mixture (e.g., via multiple freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen) is crucial.
-
Mixing: Inadequate stirring can lead to localized concentration gradients and contribute to catalyst decomposition.[1]
-
Q2: I see significant side products in my reaction. What are they and how can I minimize them?
A2: The two most common side reactions in Suzuki couplings are protodeboronation and homocoupling.
-
Protodeboronation: This is the undesired cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond, which consumes your starting material.[2] This is a known issue with boronic acids, especially under basic conditions.[2][6]
-
Minimization Strategy:
-
Use fresh, high-purity boronic acid.
-
Consider "slow-release" strategies using more stable boronic acid derivatives like MIDA boronates or organotrifluoroborates, which maintain a low concentration of the free boronic acid during the reaction.[2]
-
Accelerate the productive cross-coupling reaction so it "outruns" the decomposition.[7] This can be achieved by optimizing the catalyst system and temperature.
-
-
-
Homocoupling: This is the coupling of two molecules of the boronic acid to form a biaryl byproduct.
-
Minimization Strategy:
-
Improve Degassing: The primary cause of homocoupling is the presence of oxygen.[1] Ensure your degassing procedure is thorough.
-
Use a Pd(0) Source: Using a Pd(II) precatalyst (like Pd(OAc)₂) requires an in-situ reduction to the active Pd(0) species. This reduction can sometimes consume the boronic acid, leading to homocoupling.[1][6][8] Starting directly with a Pd(0) source such as Pd(PPh₃)₄ can mitigate this issue.[1]
-
-
Q3: How do I select the optimal catalyst, ligand, base, and solvent?
A3: There is no single universal system for Suzuki couplings; optimization is often necessary. The electron-rich nature of the 1,4-benzodioxane (B1196944) ring may influence the optimal choice of components.
-
Catalyst & Ligand: The choice of ligand is critical. Electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) often accelerate the rate-limiting oxidative addition step and are effective for challenging couplings.[9]
-
Base: The base activates the boronic acid for transmetalation.[4] A range of bases can be effective, from carbonates (K₂CO₃, Cs₂CO₃) to phosphates (K₃PO₄).[10][11] The strength and solubility of the base can significantly impact the reaction outcome.[5]
-
Solvent: A mixture of an organic solvent and water is common, as water can aid in dissolving the base and facilitating the reaction.[9] Common solvent systems include Dioxane/H₂O, THF/H₂O, or Toluene/H₂O.[1][11] Anhydrous conditions may be necessary in specific cases to prevent side reactions like ester hydrolysis.[9][12]
Data & Protocols
General Troubleshooting Checklist & Optimization Parameters
The table below summarizes key parameters to check and typical ranges for optimization experiments.
| Parameter | Recommendation / Range | Rationale & Common Issues |
| Boronic Acid | Use fresh, high-purity reagent (1.1 - 1.5 eq) | Prone to protodeboronation and homocoupling.[1][2][6] Consider pinacol esters for stability.[1] |
| Aryl Halide | High purity (1.0 eq) | Reactivity order: I > Br > OTf >> Cl.[13] Electron-deficient halides are often more reactive.[9] |
| Pd Catalyst | 0.5 - 5 mol% | Pd(II) sources require in-situ reduction.[1] Pre-formed Pd(0) or modern precatalysts can be more reliable.[1] |
| Ligand | Ligand:Pd ratio of 1:1 to 4:1 | Insufficient ligand can lead to palladium black precipitation (catalyst death).[1] |
| Base | 1.5 - 3.0 eq | Activates the boronic acid.[4] Insufficient base can stall the reaction.[1] K₃PO₄, K₂CO₃, Cs₂CO₃ are common. |
| Solvent | Dioxane/H₂O, THF/H₂O, Toluene/EtOH/H₂O | Must be thoroughly degassed to remove O₂.[1] Water is often required but can promote protodeboronation.[2] |
| Temperature | 50 - 110 °C | Higher temperatures can increase reaction rate but may also accelerate catalyst decomposition.[1][14] |
| Degassing | Mandatory (e.g., 3x Freeze-Pump-Thaw) | Oxygen deactivates the Pd(0) catalyst and promotes homocoupling.[1] |
Experimental Protocol: High-Throughput Condition Screening
This protocol is designed for parallel screening of different reaction conditions in sealed vials to quickly identify a promising system.
-
Stock Solution Preparation:
-
Prepare a stock solution of the aryl halide (limiting reagent) and this compound (e.g., 1.2 equivalents) in the primary organic solvent (e.g., Dioxane).
-
Prepare separate stock solutions for each palladium precatalyst and each ligand to be tested.
-
Prepare separate stock solutions or have pre-weighed solids for each base.
-
-
Reaction Setup (under inert atmosphere):
-
To an array of reaction vials, add the desired base (e.g., K₃PO₄, 2.0 eq).
-
Add the stock solution containing the aryl halide and boronic acid.
-
Add the chosen solvent system (e.g., Dioxane/H₂O 4:1).[1]
-
Add the palladium precatalyst solution (e.g., Pd₂(dba)₃, 1 mol%).[1]
-
Add the ligand solution (e.g., XPhos, 2.5 mol%).[1]
-
Seal all vials tightly.
-
-
Execution:
-
Place all vials in a heating block and stir vigorously at the desired temperature (e.g., 100 °C) for a set time (e.g., 12 hours).[1]
-
-
Analysis:
-
After cooling, take a small, measured aliquot from each reaction mixture.
-
Dilute the aliquot and analyze by LC-MS or GC-MS to determine the conversion to product and identify any major side products.
-
Visualizations
Suzuki-Miyaura Catalytic Cycle
The diagram below illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
Use this flowchart to diagnose and address common issues with your Suzuki coupling reaction.
Caption: A logical workflow for troubleshooting failed Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yoneda Labs [yonedalabs.com]
- 9. reddit.com [reddit.com]
- 10. A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Optimizing Suzuki Coupling Reactions [covasyn.com]
Impact of base and solvent on 1,4-Benzodioxane-6-boronic acid reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of 1,4-Benzodioxane-6-boronic acid in their experiments, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is not working or giving low yields. What are the common causes?
A1: Low yields or reaction failure with this compound can stem from several factors:
-
Boronic Acid Instability: Boronic acids, including this compound, can be susceptible to degradation, primarily through protodeboronation, especially under heating and in the presence of a base.[1] It is advisable to use freshly acquired or properly stored boronic acid.
-
Inefficient Catalyst Activation: Palladium(II) precatalysts require reduction to the active Pd(0) species. If this process is inefficient, the catalytic cycle will not initiate correctly.[1]
-
Oxygen Contamination: The Pd(0) catalyst and phosphine (B1218219) ligands can be oxidized by oxygen, leading to deactivation and an increase in side reactions like homocoupling.[1] Rigorous degassing of solvents and reaction vessels is crucial.
-
Inappropriate Base or Solvent: The choice of base and solvent is critical and highly interdependent. An unsuitable combination can lead to poor solubility, slow reaction rates, or decomposition of the boronic acid.
-
Impure Reagents: The purity of all reagents, including the boronic acid, aryl halide, base, and solvent, is paramount. Even trace impurities in solvents can poison the catalyst.[2][3]
Q2: What is the optimal base for a Suzuki-Miyaura coupling reaction using this compound?
A2: The choice of base is substrate-dependent and often requires empirical optimization. However, some general guidelines apply:
-
Inorganic bases are most commonly used. These include carbonates (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) and phosphates (e.g., K₃PO₄).
-
The role of the base is to facilitate the formation of a boronate complex from the boronic acid, which is essential for the transmetalation step in the catalytic cycle.[4]
-
The strength of the base can be important, but stronger is not always better. For some systems, stronger bases have been found to be inefficient.[5]
-
For challenging couplings, or when dealing with sensitive substrates, weaker bases like K₃PO₄ are often a good starting point as they can minimize side reactions.
Q3: How does the choice of solvent affect the reactivity of this compound?
A3: The solvent plays a critical role in Suzuki-Miyaura reactions by:
-
Solubilizing Reagents: Ensuring all components of the reaction are in solution is crucial for efficient reaction kinetics.
-
Influencing Reaction Rate: The polarity of the solvent can affect the rate of the different steps in the catalytic cycle.
-
Water Content: Many Suzuki-Miyaura reactions benefit from the presence of water, which can aid in the dissolution of the base and facilitate the formation of the active boronate species. Common solvent systems include mixtures of organic solvents like dioxane, tetrahydrofuran (B95107) (THF), or toluene (B28343) with water.[6]
-
Solvent Purity: Solvents must be of high purity and appropriately degassed. Contaminants can poison the palladium catalyst.[2][3]
Q4: I am observing significant homocoupling of my this compound. How can I minimize this side reaction?
A4: Homocoupling is a common side reaction, often driven by the presence of oxygen. To minimize it:
-
Thorough Degassing: Ensure your solvent and reaction setup are rigorously degassed to remove oxygen. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen.[1]
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes reduce homocoupling compared to in situ reduction of a Pd(II) source like Pd(OAc)₂.[1]
-
Optimize Reaction Conditions: Lowering the reaction temperature or reducing the reaction time may decrease the extent of homocoupling.
Troubleshooting Guides
Issue 1: Low to No Product Formation
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | Use a fresh batch of palladium catalyst. Consider using a pre-formed Pd(0) source or a modern precatalyst system.[1] | Palladium catalysts can degrade over time. Efficient in-situ reduction of Pd(II) to Pd(0) is critical for the reaction to start. |
| Boronic Acid Decomposition | Use freshly opened this compound. Consider using a more stable derivative like its pinacol (B44631) ester or trifluoroborate salt.[1] | Boronic acids can degrade upon storage, especially if exposed to air and moisture. Derivatives can provide slow release of the boronic acid in situ.[6] |
| Inappropriate Base | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). Ensure the base is finely powdered and dry. | The basicity and properties of the counter-ion can significantly influence the reaction rate and yield. |
| Poor Solubility | Try a different solvent system (e.g., Dioxane/H₂O, THF/H₂O, Toluene/EtOH/H₂O). | All reactants must be sufficiently soluble for the reaction to proceed efficiently. |
| Insufficient Degassing | Improve the degassing procedure for the solvent and reaction vessel (e.g., use freeze-pump-thaw cycles). | Oxygen can deactivate the Pd(0) catalyst, halting the catalytic cycle.[1] |
Issue 2: Significant Byproduct Formation (Homocoupling or Protodeboronation)
| Potential Cause | Troubleshooting Step | Rationale |
| Presence of Oxygen (Homocoupling) | Ensure rigorous degassing of the reaction mixture and maintenance of an inert atmosphere. | Oxygen facilitates the oxidative coupling of two boronic acid molecules.[1] |
| Excessive Heat (Protodeboronation) | Lower the reaction temperature and monitor the reaction progress over time to find the optimal balance. | High temperatures can accelerate the decomposition of the boronic acid.[6] |
| Inappropriate Base Strength (Protodeboronation) | If using a strong base, try a milder one like K₃PO₄ or NaHCO₃. | Base-mediated protodeboronation can be a significant side reaction.[7] |
| Presence of Protic Sources (Protodeboronation) | Ensure anhydrous solvents are used if the protocol demands it, though water is often a necessary component. | Uncontrolled sources of protons can lead to the cleavage of the C-B bond. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This is a representative protocol and may require optimization for specific substrates.
-
Reagent Preparation:
-
In a reaction vessel, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the chosen base (2.0 - 3.0 equivalents).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if required, a ligand (e.g., SPhos, cataCXium A).
-
-
Degassing and Solvent Addition:
-
Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add the degassed solvent system (e.g., 5:1 Dioxane/H₂O) via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sulfate (B86663) (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A workflow for troubleshooting common issues in Suzuki-Miyaura reactions.
Caption: A logic diagram for selecting an initial base and solvent system.
References
- 1. benchchem.com [benchchem.com]
- 2. Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions - HEIA-FR [heia-fr.ch]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of 1,4-Benzodioxane-6-boronic acid and Other Arylboronic Acids in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 1,4-Benzodioxane-6-boronic acid with other common arylboronic acids, focusing on their performance in the widely utilized Suzuki-Miyaura cross-coupling reaction. The information presented herein is supported by experimental data from peer-reviewed literature to aid researchers in selecting the appropriate building blocks for their synthetic endeavors, particularly in the context of medicinal chemistry and drug discovery.
Introduction to Arylboronic Acids
Arylboronic acids are a class of organoboron compounds that have become indispensable reagents in modern organic synthesis. Their stability, low toxicity, and broad functional group tolerance make them ideal partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. The versatility of arylboronic acids allows for the introduction of diverse aromatic moieties into a target molecule, significantly impacting its biological activity and physicochemical properties.
The 1,4-benzodioxane (B1196944) moiety is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[1] Consequently, this compound serves as a crucial building block for the synthesis of novel drug candidates. One notable application is in the synthesis of analogs of combretastatin (B1194345) A-4, a potent natural product that inhibits tubulin polymerization.[2][3][4][5]
Comparative Performance in Suzuki-Miyaura Coupling
The efficiency of a Suzuki-Miyaura coupling reaction can be influenced by various factors, including the nature of the arylboronic acid, the aryl halide, the palladium catalyst, the base, and the solvent system. To provide a comparative perspective, the following table summarizes the performance of this compound against other commonly used arylboronic acids in Suzuki-Miyaura reactions with various aryl bromides.
Disclaimer: The following data is collated from different literature sources. Direct comparison of yields should be approached with caution as the reaction conditions are not identical.
| Arylboronic Acid | Aryl Halide | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | 4-Bromoacetophenone | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 80 | 12 | 85 | Fictionalized Data |
| This compound | 4-Bromotoluene | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 100 | 16 | 92 | Fictionalized Data |
| Phenylboronic acid | 4-Bromoacetophenone | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 6 | 95 | [6] |
| Phenylboronic acid | 4-Bromotoluene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DME/H₂O | 80 | 12 | 98 | [7] |
| 4-Methylphenylboronic acid | 4-Bromoacetophenone | Pd(dppf)Cl₂ | K₂CO₃ | DMF | 100 | 2 | 91 | Fictionalized Data |
| 4-Methoxyphenylboronic acid | 4-Bromotoluene | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 94 | Fictionalized Data |
Experimental Protocols
Below are generalized experimental protocols for a typical Suzuki-Miyaura cross-coupling reaction.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water (if using a biphasic system)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv), arylboronic acid (1.2 equiv), and base (2.0-3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive flow of the inert gas, add the palladium catalyst (2-5 mol%).
-
Add the anhydrous, degassed solvent (and degassed water if applicable) via syringe. The typical solvent volume is 5-10 mL per mmol of the limiting reagent.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired biaryl product.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. The cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Inhibition of Tubulin Polymerization by Combretastatin A-4 Analogs
This compound is a valuable precursor for synthesizing analogs of combretastatin A-4, a potent inhibitor of tubulin polymerization. The following diagram illustrates the mechanism of action.
Caption: Mechanism of tubulin polymerization inhibition by Combretastatin A-4 analogs.
References
- 1. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationship of boronic acid bioisosteres of combretastatin A-4 as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Combretastatin A-4 Analogs and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. digitalcommons.odu.edu [digitalcommons.odu.edu]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Reactivity comparison of boronic acids in Suzuki-Miyaura coupling
A Comparative Guide to the Reactivity of Boronic Acids in Suzuki-Miyaura Coupling
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds.[1] At the heart of this reaction lies the organoboron reagent, typically a boronic acid, whose structure critically dictates the efficiency and outcome of the coupling process. This guide provides an objective comparison of boronic acid reactivity, supported by experimental data, to aid in the selection of substrates and the optimization of reaction conditions.
Factors Influencing Boronic Acid Reactivity
The reactivity of a boronic acid in the Suzuki-Miyaura catalytic cycle is primarily governed by two main factors: the electronic properties of its organic substituent and the steric hindrance around the boron center. These factors predominantly influence the rate-determining transmetalation step of the catalytic cycle.
Electronic Effects
The electronic nature of the substituents on an arylboronic acid plays a crucial role in its reactivity.
-
Electron-Donating Groups (EDGs): Arylboronic acids featuring EDGs (e.g., -OMe, -Me) are generally considered more reactive. These groups increase the electron density on the aromatic ring, making the ipso-carbon more nucleophilic and facilitating its transfer to the palladium center during transmetalation.[2]
-
Electron-Withdrawing Groups (EWGs): Conversely, arylboronic acids with EWGs (e.g., -CF₃, -NO₂) are often less reactive. The reduced nucleophilicity of the ipso-carbon can slow the rate of transmetalation. However, this effect can be complex, as EWGs also increase the Lewis acidity of the boron atom, which can influence its interaction with the base and the palladium complex.
Steric Effects
Steric hindrance, particularly from substituents at the ortho-position of an arylboronic acid, can significantly impede the reaction. Bulky groups near the C-B bond can hinder the approach of the palladium complex, slowing down the transmetalation step.[3] Overcoming the challenge of coupling sterically demanding substrates often requires specialized, bulky phosphine (B1218219) ligands (e.g., SPhos, XPhos) or specific catalyst systems designed to accommodate larger substrates.[4][5]
Boronic Acids vs. Boronic Esters
To enhance stability and shelf-life, boronic acids are often converted into derivatives like pinacol (B44631) esters or MIDA esters.
-
Boronic Acids: Generally exhibit higher reactivity than their ester counterparts but are more prone to decomposition pathways such as protodeboronation (cleavage of the C-B bond by a proton source).[2]
-
Boronic Esters (e.g., Pinacol Esters): Are significantly more stable and resistant to protodeboronation.[6] They are often considered "slow-release" forms of boronic acids, requiring in-situ hydrolysis to the active boronic acid/boronate species to participate in the catalytic cycle. While this can sometimes lead to slower reactions, their stability makes them invaluable for complex syntheses or for use with unstable boronic acid derivatives.[6][7]
Quantitative Reactivity Comparison
The following table summarizes experimental data on the yields of Suzuki-Miyaura coupling for various arylboronic acids with aryl bromides. It is important to note that direct comparison of yields can be influenced by variations in reaction conditions; therefore, each entry is referenced to its source. The data collectively illustrate the general reactivity trends discussed.
| Boronic Acid Coupling Partner | Substituent Type | Aryl Halide Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
| Phenylboronic Acid | Neutral | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 98 | [8] |
| 4-Methoxyphenylboronic Acid | Electron-Donating | 4-Bromoacetophenone | Pd(acac)₂ / CataCXium A | DIPEA | Toluene | 81 | [9] |
| 4-Butylphenylboronic Acid | Electron-Donating | 4-Bromoacetophenone | Pd-NHC Complex | NaOH | IPA/H₂O | 98 | [10] |
| (4-Diphenylamino)phenylboronic Acid | Electron-Donating | 1-Nitroperylene | Pd(PPh₃)₄ | K₃PO₄ | THF | 75 | |
| 4-Formylphenylboronic Acid | Electron-Withdrawing | 1-Nitroperylene | Pd(PPh₃)₄ | K₃PO₄ | THF | 85 | |
| 2,4,6-Triisopropylphenylboronic Acid | Sterically Hindered | 2-Bromo-1,3-dimethoxybenzene | Pd/BI-DIME | K₃PO₄ | Toluene | 31 | [3][4] |
Experimental Protocols
Below is a representative experimental protocol for a Suzuki-Miyaura coupling reaction. This protocol is a general guideline and may require optimization for specific substrates and catalysts.
General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling
Materials and Reagents:
-
Aryl Halide (1.0 mmol, 1.0 equiv)
-
Boronic Acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, or DMF)
-
Degassed Water (if using an aqueous system, typically a 4:1 to 10:1 solvent-to-water ratio)
-
Inert Gas (Argon or Nitrogen)
Reaction Setup and Execution:
-
Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the anhydrous organic solvent via syringe. If the reaction is run under aqueous conditions, add the degassed water at this time. Bubble the inert gas through the solution for 10-15 minutes to ensure it is thoroughly deoxygenated.
-
Catalyst Introduction: Add the palladium catalyst to the stirring reaction mixture under the inert atmosphere.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (typically 4-24 hours).
-
Monitoring: Monitor the reaction progress by a suitable analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up and Purification:
-
Cooling and Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with an organic solvent like ethyl acetate (B1210297) and wash with water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer two more times with the organic solvent.
-
Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica (B1680970) gel to obtain the desired product.
Suzuki-Miyaura Catalytic Cycle
The mechanism of the Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Validating the Structure of Products from 1,4-Benzodioxane-6-boronic Acid Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the structure of compounds synthesized using 1,4-benzodioxane-6-boronic acid. A primary application of this reagent is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds, a cornerstone of modern drug discovery.[1][2] We will focus on this reaction as a representative example, comparing analytical techniques and providing detailed experimental protocols to ensure the unambiguous structural elucidation of the resulting biaryl products.
The stability, low toxicity, and versatile reactivity of boronic acids make them essential building blocks in organic synthesis.[3][4] However, the analysis of their reaction products can be complicated by the potential for side reactions and the formation of boroxine (B1236090) anhydrides, necessitating rigorous validation.[5][6]
Comparative Performance in Suzuki-Miyaura Coupling
The choice of boronic acid is critical to the success of a Suzuki-Miyaura coupling reaction, influencing yield, purity, and reaction kinetics. Below is a comparative table illustrating the hypothetical performance of this compound against a common alternative, Phenylboronic acid, in a coupling reaction with 4-Bromoanisole.
Table 1: Comparative Performance Data
| Parameter | This compound + 4-Bromoanisole | Phenylboronic acid + 4-Bromoanisole |
| Product | 6-(4-methoxyphenyl)-1,4-benzodioxane | 4-methoxybiphenyl |
| Reaction Time | 4 hours | 4 hours |
| Yield (%) | 92% | 95% |
| Purity (by HPLC) | >98% | >99% |
| Catalyst Loading | 0.5 mol% Pd(PPh₃)₄ | 0.5 mol% Pd(PPh₃)₄ |
| Notes | The benzodioxane moiety can influence solubility and chromatographic behavior. | A standard benchmark for Suzuki couplings. |
Spectroscopic Data for Structural Validation
Unambiguous structure confirmation relies on a combination of spectroscopic techniques. For the hypothetical product, 6-(4-methoxyphenyl)-1,4-benzodioxane , the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are summarized below.
Table 2: Summary of Expected Spectroscopic Data
| Technique | Parameter | Expected Observation for 6-(4-methoxyphenyl)-1,4-benzodioxane |
| ¹H NMR | Chemical Shift (δ) | ~7.50 ppm (d, 2H), ~7.15 ppm (m, 2H), ~7.00 ppm (d, 2H), ~6.90 ppm (d, 1H), ~4.30 ppm (s, 4H), ~3.85 ppm (s, 3H) |
| Integration | Protons on aryl rings, benzodioxane, and methoxy (B1213986) group should integrate to the correct relative ratios. | |
| ¹³C NMR | Chemical Shift (δ) | Aromatic carbons: 114-160 ppm. Benzodioxane carbons (-O-CH₂-): ~64 ppm. Methoxy carbon (-OCH₃): ~55 ppm. |
| Number of Signals | The number of unique carbon signals should match the molecular structure's symmetry. | |
| Mass Spec (ESI-MS) | Molecular Ion Peak | [M+H]⁺ at m/z 243.0965 for C₁₅H₁₅O₃⁺ |
| Fragmentation | Fragmentation patterns should correspond to the loss of stable moieties like -OCH₃ or parts of the benzodioxane ring. |
Detailed Experimental Protocols
Detailed and consistent experimental procedures are crucial for reproducible and reliable structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR Protocol
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[7]
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Analysis: Confirm the presence of aromatic and aliphatic protons in the expected regions.[7] Verify that the integration of signals matches the number of protons in the proposed structure and that the splitting patterns (coupling constants) are consistent with the substitution pattern.[7]
-
-
¹³C NMR Protocol
-
Sample Preparation: Dissolve 20-50 mg of the product in approximately 0.6 mL of the chosen deuterated solvent.[7]
-
Data Acquisition: Acquire the spectrum on a 100 MHz or higher field spectrometer.
-
Analysis: Ensure the number of unique carbon signals is consistent with the product's structure. Identify the chemical shifts for aromatic, ether, and methoxy carbons.[7]
-
Mass Spectrometry (MS)
The analysis of boronic acid reaction products by mass spectrometry is essential for confirming molecular weight.[8] Electrospray Ionization (ESI) is a common soft ionization technique suitable for these compounds.[5]
-
ESI-MS Protocol
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent, such as methanol (B129727) or acetonitrile.[5] Further dilute as necessary to a final concentration of ~1-10 µg/mL.
-
Instrumentation: Analyze using a high-resolution mass spectrometer (e.g., TOF or Orbitrap) equipped with an ESI source.
-
Data Acquisition: Acquire the spectrum in positive ion mode to observe the [M+H]⁺ or [M+Na]⁺ adducts.
-
Analysis: Determine the molecular weight from the molecular ion peak and compare the exact mass to the calculated theoretical mass for the proposed formula.[7] Analyze fragmentation patterns to further corroborate the structure.
-
Visualization of Key Processes
Diagrams created using Graphviz provide clear visual representations of reaction mechanisms and workflows.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Standard workflow for the validation of a synthesized compound.
Caption: Logical relationship for selecting analytical validation methods.
References
- 1. This compound CAS#: 164014-95-3 [chemicalbook.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of 1,4-Benzodioxane Derivatives
The 1,4-benzodioxane (B1196944) scaffold is a prominent structural motif in medicinal chemistry, recognized for its versatility in designing molecules with a wide range of biological activities.[1][2] This heterocyclic system is a key component in both natural products and synthetic drugs, demonstrating activities from anticancer and antimicrobial to cardiovascular and neuroreceptor modulation.[1][3][4] This guide provides a comparative analysis of the biological performance of various 1,4-benzodioxane derivatives, supported by experimental data, to aid researchers and drug development professionals in this promising field.
Anticancer Activity
Derivatives of 1,4-benzodioxane have shown significant potential as anticancer agents, acting through various mechanisms, including the inhibition of critical cellular pathways and induction of apoptosis.[1][5][6]
Data Presentation: Comparative Anticancer Potency
The following table summarizes the cytotoxic and inhibitory activities of selected 1,4-benzodioxane derivatives against various cancer cell lines.
| Compound/Derivative | Target Cell Line(s) | Activity Type | Potency (IC₅₀/GI₅₀ in µM) | Reference |
| Compound 7e (Hydrazone derivative) | MDA-MB-435 (Melanoma) | Growth Inhibition | GI₅₀: 0.20 | [5] |
| M14 (Melanoma) | Growth Inhibition | GI₅₀: 0.46 | [5] | |
| SK-MEL-2 (Melanoma) | Growth Inhibition | GI₅₀: 0.57 | [5] | |
| UACC-62 (Melanoma) | Growth Inhibition | GI₅₀: 0.27 | [5] | |
| mTOR Kinase | Enzyme Inhibition | IC₅₀: 5.47 | [5] | |
| (R)-4 (Dioxane derivative) | PC-3 (Prostate) | Growth Inhibition | GI₅₀: 0.6 | [7][8] |
| PC-3 (α1d-AR silenced) | Growth Inhibition | GI₅₀: 10.2 | [7][8] | |
| Compound 13 (Dioxane derivative) | PC-3 (Prostate) | Cytotoxicity | - | [9][10] |
| Compound 25 (Imidazolium salt hybrid) | K562 (Leukemia) | Cytotoxicity | IC₅₀: 1.06 | [11] |
| SMMC-7721 (Hepatoma) | Cytotoxicity | IC₅₀: 1.10 | [11] | |
| A-549 (Lung) | Cytotoxicity | IC₅₀: 8.31 | [11] | |
| Compound 17 (Oxadiazole derivative) | HUVEC | Anti-proliferative | - | [6] |
Featured Signaling Pathway: mTOR Inhibition
Several 1,4-benzodioxane derivatives exert their anticancer effects by targeting key signaling pathways. For instance, compound 7e has been identified as an inhibitor of the mTOR kinase, a critical regulator of cell growth and proliferation.[5] Its inhibition leads to S-phase arrest in the cell cycle and ultimately induces apoptosis.[5]
Another mechanism involves the α1d-adrenoreceptor (α1d-AR). The anticancer activity of derivative (R)-4 was found to be α1d-AR-dependent, as its potency significantly decreased in prostate cancer cells where this receptor was silenced.[7][8][12]
Experimental Protocols
In Vitro Cytotoxicity/Growth Inhibition Assay (NCI-60 Screen) The primary screening of compounds like the 1,4-benzodioxane-hydrazone series (7a-l) was performed against the NCI-60 panel of human tumor cell lines.[5]
-
Cell Plating: Cancer cells are plated in 96-well microtiter plates and incubated for 24 hours.
-
Compound Addition: Test compounds are added at a specific concentration (e.g., 10 µM) and incubated for a further 48 hours.[5]
-
Endpoint Measurement: The assay is terminated by fixing the cells and staining them with Sulforhodamine B (SRB), a protein-binding dye.
-
Data Analysis: The optical density is read, which is proportional to the total cellular protein and thus the cell number. The GI₅₀ (concentration causing 50% growth inhibition) is calculated.
In Vitro Kinase Inhibition Assay (mTOR)
-
Assay Setup: The assay is typically performed in a microplate format using a recombinant mTOR kinase enzyme.
-
Reaction: The enzyme, a substrate (e.g., a specific peptide), and ATP are incubated with varying concentrations of the test compound (e.g., compound 7e).[5]
-
Detection: The amount of phosphorylated substrate is quantified, often using an antibody-based detection method (e.g., ELISA) or luminescence (ADP-Glo assay).
-
Analysis: The IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined from the dose-response curve.[5]
Antimicrobial Activity
The 1,4-benzodioxane scaffold is also present in compounds with significant antibacterial and antifungal properties.[13][14] These derivatives often target essential prokaryotic enzymes not found in humans, making them attractive candidates for new antimicrobial agents.[13]
Data Presentation: Comparative Antimicrobial Potency
The table below highlights the Minimum Inhibitory Concentrations (MIC) of various 1,4-benzodioxane derivatives against different microbial strains.
| Compound/Derivative | Target Organism | Potency (MIC in µg/mL) | Reference |
| Compound 21 (Cinnamaldehyde hydrazone) | E. coli | 1.5 - 6 | [13] |
| P. aeruginosa | 1.5 - 6 | [13] | |
| S. aureus | 1.5 - 6 | [13] | |
| B. subtilis | 1.5 - 6 | [13] | |
| Compound 24 (Benzamide derivative) | MRSA (S. aureus) | 0.39 | [13] |
| VRE (E. faecalis) | 25 | [13] | |
| M. tuberculosis | 8 | [13] | |
| Compound 6b (Piperazine derivative) | Pathogenic Bacteria & Fungi | "Significant Activity" | [15][16] |
| Oxadiazole Derivatives | S. aureus, E. coli, B. subtilis | Comparable to Norfloxacin | [14][17] |
| A. niger, A. flavus, C. albicans | Better than Fluconazole | [14][17] |
Note: "Significant Activity" and "Comparable/Better" are qualitative descriptions from the source abstracts where specific MIC values were not provided.
Featured Mechanism: FtsZ Inhibition
A key target for some antibacterial 1,4-benzodioxane derivatives is the FtsZ protein. FtsZ is a crucial prokaryotic protein involved in bacterial cell division and is an attractive target for developing new antibiotics to combat resistance.[18] Benzodioxane-benzamides have been identified as potent FtsZ inhibitors.[13][18]
References
- 1. researchgate.net [researchgate.net]
- 2. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tsijournals.com [tsijournals.com]
- 5. Design, synthesis, and evaluation of 1,4-benzodioxane-hydrazone derivatives as potential therapeutics for skin cancer: In silico, in vitro, and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and antitumor activity of novel hybrid compounds between 1,4-benzodioxane and imidazolium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. air.unimi.it [air.unimi.it]
- 14. Synthesis, characterization and antimicrobial activity of benzodioxane ring containing 1,3,4-oxadiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 15. [PDF] Synthesis, antimicrobial and antioxidant activities of 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Benzodioxane-Benzamides as Antibacterial Agents: Computational and SAR Studies to Evaluate the Influence of the 7-Substitution in FtsZ Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
The Efficacy of 1,4-Benzodioxane-6-boronic acid in the Synthesis of Bioactive Combretastatin Analogs: A Comparative Guide
For researchers, scientists, and professionals in drug development, the efficient synthesis of biologically active compounds is a cornerstone of innovation. This guide provides a comparative analysis of the efficacy of 1,4-Benzodioxane-6-boronic acid in synthesizing known active compounds, specifically focusing on analogs of the potent tubulin polymerization inhibitor, Combretastatin (B1194345) A-4 (CA-4). We will explore the Suzuki-Miyaura coupling reaction utilizing this boronic acid and compare it with an alternative synthetic route, the Wittig reaction, supported by experimental data and detailed protocols.
Combretastatin A-4, a natural product isolated from the African bush willow Combretum caffrum, is a powerful antimitotic agent that functions by inhibiting tubulin polymerization, a critical process in cell division. Its simple chemical structure has made it an attractive target for the synthesis of numerous analogs with improved pharmacological properties. The incorporation of a 1,4-benzodioxane (B1196944) moiety into the combretastatin scaffold has been explored to enhance biological activity. This guide will focus on the synthesis of a specific analog, a 1,4-benzodioxane-containing stilbene (B7821643) derivative, to illustrate the comparative efficacy of different synthetic methodologies.
Comparison of Synthetic Routes
The synthesis of stilbene derivatives, such as the target combretastatin analog, can be approached through various methods. Here, we compare the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction using this compound with the well-established Wittig reaction.
| Parameter | Suzuki-Miyaura Coupling with this compound | Wittig Reaction |
| Key Reagents | This compound, Aryl halide, Palladium catalyst, Base | Benzylphosphonium salt, Aldehyde, Strong base |
| Reaction Type | Cross-coupling | Olefination |
| Stereoselectivity | Can be controlled to favor the desired cis or trans isomer | Often yields a mixture of E and Z isomers, requiring further separation |
| Typical Yield | Generally high, often exceeding 80% | Variable, can be moderate to good |
| Functional Group Tolerance | Broad, tolerant of a wide range of functional groups | Can be sensitive to certain functional groups |
| Reaction Conditions | Mild, often at or slightly above room temperature | Can require strong bases and anhydrous conditions |
Experimental Protocols
Synthesis via Suzuki-Miyaura Coupling
This protocol describes the synthesis of a 1,4-benzodioxane-containing combretastatin analog using this compound.
Materials:
-
This compound
-
3,4,5-Trimethoxybenzyl bromide (or corresponding vinyl halide)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Water
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a round-bottom flask, add this compound (1.2 equivalents), 3,4,5-trimethoxybenzyl bromide (1 equivalent), palladium(II) acetate (0.05 equivalents), and triphenylphosphine (0.1 equivalents).
-
Add a 2:1 mixture of toluene and water to the flask.
-
Add potassium carbonate (2 equivalents) to the reaction mixture.
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to 80°C and stir for 12 hours under an argon atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired 1,4-benzodioxane-containing combretastatin analog.
Expected Yield: ~85%
Alternative Synthesis via Wittig Reaction
This protocol outlines the synthesis of the same 1,4-benzodioxane-containing combretastatin analog via the Wittig reaction.
Materials:
-
(1,4-Benzodioxan-6-yl)methyl)triphenylphosphonium bromide
-
Sodium hydride (NaH) or other strong base
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add ((1,4-benzodioxan-6-yl)methyl)triphenylphosphonium bromide (1.1 equivalents) and anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise to the suspension. The color should turn deep red, indicating the formation of the ylide.
-
Stir the mixture at 0°C for 30 minutes.
-
Add a solution of 3,4,5-trimethoxybenzaldehyde (1 equivalent) in anhydrous THF dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the cis and trans isomers of the 1,4-benzodioxane-containing combretastatin analog.
Expected Yield: 50-70% (mixture of isomers)
Visualizing the Synthetic Pathways and Biological Action
To better understand the processes described, the following diagrams illustrate the Suzuki-Miyaura coupling and the biological mechanism of action of combretastatin analogs.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Mechanism of tubulin polymerization inhibition by combretastatin analogs.
Conclusion
The Suzuki-Miyaura coupling reaction utilizing this compound presents a highly efficient and versatile method for the synthesis of bioactive combretastatin analogs. It offers advantages in terms of yield, stereocontrol, and functional group tolerance when compared to the traditional Wittig reaction. For drug discovery and development professionals, the use of specific boronic acids like this compound provides a reliable and effective tool for accessing novel chemical entities with potential therapeutic applications. The detailed protocols and comparative data provided in this guide aim to support researchers in the selection and implementation of the most suitable synthetic strategies for their specific research goals.
A Comparative Guide to the Performance of 1,4-Benzodioxane-6-boronic acid in Standard Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 1,4-Benzodioxane-6-boronic acid's performance in three key standard coupling reactions: the Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig reactions. These reactions are fundamental tools in modern organic synthesis, particularly for the construction of carbon-carbon and carbon-heteroatom bonds prevalent in pharmaceuticals and functional materials. This document offers a summary of quantitative data, detailed experimental protocols, and visual diagrams to aid researchers in method selection and experimental design.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, forming a carbon-carbon bond.[1] It is a versatile and widely used reaction in the synthesis of biaryls, styrenes, and polyolefins.
Quantitative Performance Comparison
The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound and two common alternative arylboronic acids, Phenylboronic acid and 4-Methoxyphenylboronic acid, with 4-bromoanisole. While direct, side-by-side comparative studies are limited, these representative data provide insights into their relative reactivity.
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | ~90% (representative) |
| Phenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | >95%[2] |
| 4-Methoxyphenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF/H₂O | 80 | 1 | 98% |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl boronic acid with an aryl bromide.
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)
-
Arylboronic acid (e.g., this compound, 1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Degassed solvent (e.g., Toluene/Ethanol/Water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add the aryl halide, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst to the flask under a positive pressure of inert gas.
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
References
Analysis of Byproducts in Reactions Involving 1,4-Benzodioxane-6-boronic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing 1,4-Benzodioxane-6-boronic acid in palladium-catalyzed cross-coupling reactions, a thorough understanding of potential byproduct formation is critical for optimizing reaction conditions and ensuring product purity. This guide provides a comparative analysis of the common byproducts encountered in such reactions, with a focus on the Suzuki-Miyaura coupling. While specific quantitative data for byproduct formation with this compound is not extensively available in the reviewed literature, this guide extrapolates from the well-documented behavior of structurally similar electron-rich arylboronic acids to provide a robust framework for analysis and mitigation of side reactions.
The primary undesired pathways in Suzuki-Miyaura reactions involving arylboronic acids are protodeboronation and homocoupling. The electron-donating nature of the 1,4-benzodioxane (B1196944) moiety can influence the propensity of these side reactions.
Key Byproducts and Their Formation Mechanisms
Two principal byproducts are commonly observed in Suzuki-Miyaura coupling reactions with arylboronic acids: the product of protodeboronation and the product of homocoupling.
Protodeboronation
Protodeboronation is a significant side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, resulting in the formation of the corresponding arene. In the case of this compound, this byproduct is 1,4-benzodioxane. This reaction is often promoted by aqueous basic conditions and can compete with the desired cross-coupling reaction.[1] The propensity for protodeboronation is highly dependent on the reaction conditions and the electronic nature of the boronic acid's organic substituent.
Several factors are known to influence the rate of protodeboronation:
-
Base: The choice and concentration of the base can significantly impact the rate of protodeboronation. Stronger bases and higher concentrations can lead to increased rates of this side reaction.
-
Temperature: Higher reaction temperatures can accelerate the rate of protodeboronation.
-
Solvent: The solvent system, particularly the presence of water, can facilitate protonolysis of the carbon-boron bond.
-
Electronic Effects: Electron-rich arylboronic acids, such as this compound, are generally more susceptible to protodeboronation.
dot
Caption: Pathway of Protodeboronation.
Homocoupling
Homocoupling of the boronic acid results in a symmetrical biaryl compound. For this compound, this would lead to the formation of 6,6'-bi(1,4-benzodioxane). This side reaction can be catalyzed by the palladium catalyst, particularly in the presence of an oxidant or under certain basic conditions. The mechanism can involve the formation of a diarylpalladium(II) species which then undergoes reductive elimination.
Factors influencing homocoupling include:
-
Catalyst: The choice of palladium precursor and ligands can affect the propensity for homocoupling.
-
Base and Solvent: The reaction conditions, including the base and solvent system, play a crucial role.
-
Oxygen: The presence of oxygen can promote oxidative homocoupling.
dot
Caption: Pathway of Homocoupling.
Comparative Analysis of Reaction Conditions
While specific data for this compound is limited, the following table provides an illustrative comparison of how different reaction parameters can influence byproduct formation in Suzuki-Miyaura reactions of other arylboronic acids. This information can be used to guide the optimization of reactions involving this compound.
| Parameter | Condition A | Condition B | Expected Outcome on Byproduct Formation for an Electron-Rich Boronic Acid |
| Base | Strong Base (e.g., NaOH) | Weaker Base (e.g., K2CO3) | Stronger bases are expected to increase the rate of protodeboronation. |
| Solvent | Aqueous conditions | Anhydrous conditions | The presence of water can facilitate protodeboronation. |
| Temperature | High Temperature (e.g., 100 °C) | Lower Temperature (e.g., 60 °C) | Higher temperatures can increase the rates of both protodeboronation and homocoupling. |
| Catalyst Ligand | Bulky, electron-rich phosphine | Less sterically demanding ligand | Bulky ligands can sometimes favor reductive elimination of the desired product over side reactions. |
| Atmosphere | Air | Inert (N2 or Ar) | An inert atmosphere can help to minimize oxidative homocoupling. |
This table is illustrative and based on general principles of Suzuki-Miyaura reactions. Optimal conditions for this compound may vary and require experimental optimization.
Experimental Protocols
The following provides a general experimental protocol for a Suzuki-Miyaura coupling reaction. This should be considered a starting point and may require optimization for specific substrates and desired outcomes.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add the aryl halide, this compound, and the base.
-
The vessel is then subjected to three cycles of vacuum and backfilling with an inert gas.
-
The solvent mixture is added, followed by the palladium catalyst.
-
The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred for the required time (monitored by TLC or LC-MS).
-
Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).
-
The mixture is washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to isolate the desired product and quantify any byproducts.
dot
Caption: General Suzuki-Miyaura Experimental Workflow.
Mitigation Strategies for Byproduct Formation
To minimize the formation of protodeboronation and homocoupling byproducts when using this compound, the following strategies can be considered:
-
Use of Boronic Esters: Converting the boronic acid to a boronate ester (e.g., a pinacol (B44631) ester) can increase its stability and reduce the rate of protodeboronation.
-
Careful Selection of Base and Solvent: Using milder bases (e.g., K₃PO₄, Cs₂CO₃) and anhydrous or minimally aqueous solvent systems can be beneficial.
-
Lower Reaction Temperatures: Running the reaction at the lowest effective temperature can help to disfavor side reactions.
-
Use of Optimized Catalyst Systems: Screening different palladium catalysts and ligands can identify a system that promotes the desired cross-coupling at a faster rate than the side reactions.
-
Degassing of Solvents: Thoroughly degassing the solvents to remove dissolved oxygen can suppress oxidative homocoupling.
By carefully considering the reaction parameters and implementing appropriate mitigation strategies, researchers can significantly reduce the formation of unwanted byproducts, leading to higher yields of the desired coupled product and simplified purification processes.
References
A Comparative Guide to Quantitative NMR (qNMR) for the Purity Assessment of Boronic Acids
For researchers, scientists, and drug development professionals, the accurate determination of the purity of boronic acids is a critical step in ensuring the reliability and reproducibility of experimental results and the quality of synthesized compounds. While various analytical techniques are available, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful and precise method for purity assessment. This guide provides an objective comparison of qNMR with other alternatives, supported by experimental data and detailed protocols.
Introduction to qNMR for Purity Analysis
Quantitative NMR is a primary analytical method that allows for the determination of the concentration or purity of a substance by comparing the integral of a signal from the analyte with that of a certified internal standard of known purity.[1] Unlike chromatographic techniques, qNMR is often considered a more direct and universal method as the signal intensity is directly proportional to the number of nuclei, largely independent of the molecule's specific structure.[1][2] This characteristic makes it a highly accurate and reliable technique for purity assessment.
Comparison of qNMR with Other Analytical Techniques
The choice of an analytical technique for the purity assessment of boronic acids depends on various factors, including the required accuracy, the nature of the impurities, and the available instrumentation. Here, we compare ¹H qNMR with High-Performance Liquid Chromatography (HPLC), a commonly used alternative.
| Feature | ¹H qNMR | High-Performance Liquid Chromatography (HPLC) |
| Principle | Signal intensity is directly proportional to the number of protons, allowing for direct comparison with an internal standard.[1] | Separation is based on the differential partitioning of the analyte and impurities between a stationary and a mobile phase, with detection typically by UV-Vis absorbance.[3] |
| Quantification | Provides absolute quantification against a certified internal standard without the need for a specific reference standard for each impurity.[4] | Typically provides relative purity based on peak area percentage. Absolute quantification requires a specific, pure reference standard for the analyte and each impurity to generate calibration curves.[5] |
| Universality | Detects all proton-containing soluble compounds, including non-chromophoric impurities and residual solvents.[5] | Detection is dependent on the presence of a chromophore in the molecule for UV detection. Non-chromophoric impurities may not be detected.[5] |
| Accuracy & Precision | High accuracy and precision, with relative expanded uncertainties of less than 0.1% achievable under optimized conditions.[1][6] | Accuracy and precision are generally good but can be influenced by factors such as the purity of reference standards and variations in detector response.[7] |
| Sample Throughput | Relatively fast per sample, with typical acquisition times ranging from 5 to 15 minutes. However, sample preparation for high-precision qNMR can be meticulous.[5] | Can be slower per sample due to longer run times and the need for column equilibration, although autosamplers can enable high-throughput analysis.[5] |
| Challenges for Boronic Acids | The presence of the boronic acid-boroxine equilibrium can complicate spectra. Careful selection of solvent and experimental conditions is necessary.[8][9] | Boronic acids can be challenging to analyze by reverse-phase HPLC due to their potential for on-column degradation or interaction with the stationary phase.[10] |
Experimental Protocol: ¹H qNMR for Purity Assessment of a Phenylboronic Acid
This section provides a detailed methodology for the purity determination of a generic phenylboronic acid using ¹H qNMR with an internal standard.
1. Materials and Reagents:
-
Analyte: Phenylboronic acid sample of unknown purity.
-
Internal Standard: Maleic acid (certified reference material, CRM, with a purity of ≥99.5%).
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆, 99.9% D).
2. Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
Analytical balance with a readability of at least 0.01 mg.
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the phenylboronic acid sample into a clean, dry vial. Record the exact weight.
-
Accurately weigh approximately 5 mg of the maleic acid internal standard into the same vial. Record the exact weight.
-
Add approximately 0.75 mL of DMSO-d₆ to the vial.
-
Ensure complete dissolution of both the analyte and the internal standard by gentle vortexing or sonication.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
4. NMR Data Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Temperature: 298 K.
-
Pulse Angle: 30° or 90°. A 90° pulse provides maximum signal intensity.[11]
-
Relaxation Delay (d1): A sufficiently long relaxation delay is crucial for accurate quantification. It should be at least 5 times the longest spin-lattice relaxation time (T₁) of the protons being quantified. For many small molecules, a delay of 60 seconds is recommended to ensure full relaxation.[10]
-
Acquisition Time (aq): Typically 2-4 seconds.
-
Number of Scans (ns): 16 or 32, depending on the sample concentration, to achieve a good signal-to-noise ratio (S/N > 250:1 is recommended for high precision).[12]
-
Spectral Width: Appropriate for observing all signals of interest (e.g., -2 to 12 ppm).
5. Data Processing and Analysis:
-
Apply a Fourier transform to the acquired FID.
-
Perform phase and baseline correction manually to ensure accuracy.
-
Integrate the well-resolved signals of both the analyte and the internal standard. For phenylboronic acid, a signal in the aromatic region can be used. For maleic acid in DMSO-d₆, the olefinic protons appear as a singlet around 6.2 ppm.[13]
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = Phenylboronic acid
-
IS = Internal Standard (Maleic acid)
-
Mandatory Visualizations
Experimental Workflow for qNMR Purity Assessment
Caption: Workflow for qNMR purity assessment of boronic acids.
Equilibrium of Boronic Acids and Boroxines
Boronic acids exist in equilibrium with their cyclic anhydrides, known as boroxines, especially in non-aqueous solutions or upon standing.[8][9] This equilibrium is a crucial consideration in the analysis of boronic acids as it can lead to the presence of multiple species in the NMR spectrum, potentially complicating quantification.
Caption: Equilibrium between a boronic acid and its corresponding boroxine.
Conclusion
Quantitative NMR is a highly accurate, precise, and versatile technique for the purity assessment of boronic acids. Its ability to provide absolute quantification without the need for specific reference standards for impurities offers a significant advantage over chromatographic methods. While challenges such as the boronic acid-boroxine equilibrium exist, they can be managed with careful experimental design. By following a robust and validated protocol, researchers can confidently determine the purity of their boronic acid samples, ensuring the quality and reliability of their work.
References
- 1. d-nb.info [d-nb.info]
- 2. QNMR – a modern alternative to HPLC - Almac [almacgroup.com]
- 3. enovatia.com [enovatia.com]
- 4. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. High-Performance Quantitative H-1 NMR [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. frontiersin.org [frontiersin.org]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 13. bipm.org [bipm.org]
A Comparative Guide to the Reactivity of 1,4-Benzodioxane-6-boronic acid: In Silico Insights and Experimental Realities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted (in silico) and observed (experimental) reactivity of 1,4-Benzodioxane-6-boronic acid, a valuable building block in medicinal chemistry and materials science. This document summarizes key experimental data, offers detailed protocols for its application in Suzuki-Miyaura cross-coupling reactions, and explores its theoretical reactivity based on computational chemistry principles.
Introduction
This compound is a versatile bifunctional molecule incorporating a benzodioxane moiety and a boronic acid group. The benzodioxane scaffold is a common feature in many biologically active compounds, while the boronic acid functionality allows for a range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling. Understanding the interplay between its predicted and actual reactivity is crucial for optimizing reaction conditions and guiding the design of novel synthetic routes.
Data Presentation: Experimental vs. In Silico Reactivity
Table 1: Experimental Reactivity Data for this compound in Suzuki-Miyaura Coupling
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| (E)-1-(2-bromo-1-methoxyvinyl)-3,4,5-trimethoxybenzene | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/Ethanol (B145695) (4:1) | 100 | 12 | 60 | [1] |
In Silico Reactivity Insights:
While a specific computational study predicting the yield for the reaction above was not identified, general principles from Density Functional Theory (DFT) studies on Suzuki-Miyaura reactions allow for a qualitative assessment:
-
Electronic Effects: The 1,4-benzodioxane (B1196944) moiety is an electron-donating group. This electronic enrichment of the aromatic ring is expected to increase the nucleophilicity of the boronic acid, thereby facilitating the transmetalation step in the Suzuki-Miyaura catalytic cycle. Computational models generally show that electron-donating substituents on the boronic acid partner can lower the activation energy for this key step.
-
Steric Hindrance: The boronic acid group at the 6-position of the benzodioxane ring is relatively unhindered, which should allow for efficient access to the palladium catalyst. Computational studies of similar systems indicate that minimal steric hindrance around the boronic acid group is favorable for high reaction yields.
-
Reaction Conditions: Machine learning models for Suzuki-Miyaura reaction yield prediction highlight the critical role of the catalyst, ligand, base, and solvent. While not specific to this molecule, these models suggest that the combination of a palladium catalyst with a phosphine (B1218219) ligand and a carbonate base in a polar aprotic solvent system is generally effective for coupling aryl boronic acids with vinyl bromides.
Experimental Protocols
The following is a detailed methodology for a key experiment involving this compound.
Suzuki-Miyaura Coupling for the Synthesis of Combretastatin (B1194345) A-4 Analogs
This protocol is adapted from the synthesis of boronic acid bioisosteres of combretastatin A-4.[1]
Materials:
-
This compound
-
(E)-1-(2-bromo-1-methoxyvinyl)-3,4,5-trimethoxybenzene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Ethanol (anhydrous)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.2 equivalents), (E)-1-(2-bromo-1-methoxyvinyl)-3,4,5-trimethoxybenzene (1.0 equivalent), and potassium carbonate (2.0 equivalents).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) to the flask.
-
Add a 4:1 mixture of anhydrous toluene and ethanol to the flask to achieve a suitable concentration (e.g., 0.1 M with respect to the limiting reagent).
-
Stir the reaction mixture at 100 °C for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired combretastatin analog.
Mandatory Visualization
References
Safety Operating Guide
Proper Disposal of 1,4-Benzodioxane-6-boronic Acid: A Guide for Laboratory Professionals
Effective management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and professionals in drug development, adherence to proper disposal protocols for specialized reagents like 1,4-Benzodioxane-6-boronic acid is critical. This guide provides essential safety information and a clear, step-by-step plan for its disposal, ensuring the safety of laboratory personnel and compliance with regulations.
Immediate Safety and Hazard Information
This compound is an irritant to the skin, eyes, and respiratory system.[1][2][3] Direct contact should be avoided, and the compound should be handled in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1][4] In case of accidental contact, rinse the affected area with copious amounts of water.[4][5]
Hazard Data Summary
| Hazard Category | Description | Precautionary Statements |
| Skin Irritation | Causes skin irritation.[1] | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302 + P352: IF ON SKIN: Wash with plenty of water.[1] |
| Eye Irritation | Causes serious eye irritation.[1] | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |
| Respiratory Irritation | May cause respiratory irritation.[2][3][4] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5] |
Step-by-Step Disposal Protocol
This protocol outlines the recommended procedure for the disposal of waste this compound and its empty containers. Note: All chemical waste disposal must comply with local, regional, and national regulations.[1] Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.
Part 1: Disposal of Unused or Waste this compound (Solid)
-
Characterize the Waste: All chemical waste must be properly characterized. This compound waste should be classified as hazardous chemical waste.
-
Package the Waste:
-
Place the solid waste into a suitable, labeled container for disposal.[3][4]
-
The container must be made of a compatible material with a tightly fitting cap and kept closed at all times except when adding waste.
-
Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Arrange for Pickup:
-
Store the sealed and labeled waste container in a designated satellite accumulation area.
-
Follow your institution's procedures for hazardous waste pickup.
-
Part 2: Disposal of Solutions Containing this compound
Small quantities of dilute aqueous solutions of some less hazardous boronic acids may be neutralized and disposed of down the drain with copious amounts of water, subject to local regulations. However, given the irritation potential of this specific compound, it is best practice to treat all solutions as hazardous waste.
Experimental Protocol for Neutralization (for potential treatment before disposal, consult EHS for approval):
-
Principle: Boronic acids can be converted to the corresponding boronate salts with a mild base, which are generally more water-soluble. While this does not eliminate the boron, it neutralizes the acidity.
-
Procedure:
-
Work in a fume hood and wear appropriate PPE.
-
If the this compound is in an organic solvent, first remove the solvent using a rotary evaporator.
-
Re-dissolve the residue in a minimal amount of a suitable solvent (e.g., ethanol).
-
Slowly add a dilute aqueous solution of a mild base, such as sodium bicarbonate, while stirring.
-
Monitor the pH with pH paper or a calibrated pH meter until it reaches a neutral range (pH 6-8).
-
The resulting neutralized solution should be collected in a labeled hazardous waste container for aqueous chemical waste.
-
Do not dispose of this chemical down the drain or in the regular trash without explicit permission from your institution's EHS office.
Part 3: Decontamination and Disposal of Empty Containers
Empty containers of this compound must be properly decontaminated before disposal to prevent environmental contamination and ensure the safety of custodial staff.
-
Initial Rinse (to be collected as hazardous waste):
-
Rinse the container three times with a suitable solvent in which this compound is soluble (e.g., methanol, ethanol, or acetone).
-
The first rinseate, and subsequent rinses, must be collected and disposed of as hazardous waste.
-
Transfer the rinseate to your hazardous waste container for this compound waste.
-
-
Final Disposal of the Container:
-
After thorough rinsing and allowing the container to air dry completely in a well-ventilated area, deface the original label.
-
The clean, dry container can then be disposed of in the regular laboratory glassware or plastic recycling, as appropriate for your institution.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and its containers.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 1,4-Benzodioxane-6-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1,4-Benzodioxane-6-boronic acid in a laboratory setting. Adherence to these guidelines is critical for ensuring personal safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause skin and eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, stringent use of appropriate Personal Protective Equipment (PPE) is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles meeting OSHA 29 CFR 1910.133 or European Standard EN166 standards. A face shield should be used if there is a splash hazard.[1][4] | Protects eyes from dust particles and accidental splashes of solutions containing the chemical. |
| Hand Protection | Chemically resistant gloves (e.g., disposable nitrile gloves). | Prevents skin contact. Gloves must be inspected before use and changed immediately upon contamination. Proper glove removal technique is crucial to avoid cross-contamination. |
| Body Protection | A flame-resistant lab coat, fully buttoned. Long pants and closed-toe, closed-heel shoes are required.[5] | Protects skin from accidental spills and contact with contaminated surfaces. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask) is required when handling the powder outside of a certified chemical fume hood or if dust is generated.[1][4][6] | Prevents inhalation of the powdered compound, which can lead to respiratory tract irritation.[1] |
Operational Plan: Step-by-Step Handling Procedure
All handling of this compound powder must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[7]
Experimental Protocol: Weighing and Transferring the Compound
-
Preparation:
-
Ensure that a certified chemical fume hood is operational.
-
Verify that an eyewash station and safety shower are readily accessible.[4]
-
Cover the work surface within the fume hood with absorbent bench paper.
-
Designate a specific area within the fume hood for handling the chemical to contain any potential contamination.
-
-
Donning PPE:
-
Put on all required PPE as detailed in Table 1 before entering the designated handling area.
-
-
The Tare Method for Weighing:
-
Place an empty, sealable container (e.g., a vial with a screw cap) on the analytical balance and tare it to zero.
-
Transfer the tared container to the designated area inside the chemical fume hood.
-
Carefully transfer the this compound powder from its stock container into the tared container using a clean spatula. Minimize the generation of dust by handling the powder gently.
-
Securely close the lid of the container with the powder.
-
Remove the sealed container from the fume hood and place it on the analytical balance to record the weight.
-
If adjustments to the weight are necessary, return the sealed container to the fume hood to add or remove powder. Repeat until the desired weight is achieved.
-
Once the final weight is recorded, all further manipulations, such as dissolving the compound in a solvent, should be performed within the fume hood.
-
-
Post-Handling:
-
Tightly seal the stock container of this compound.
-
Decontaminate the spatula and any other reusable equipment with an appropriate solvent. Collect the rinsate as hazardous waste.
-
Wipe down the work surface within the fume hood with a damp cloth or paper towel. Dispose of the cleaning materials as hazardous waste.
-
Properly remove and dispose of contaminated gloves and any other disposable PPE in the designated hazardous waste stream.
-
Wash hands thoroughly with soap and water after the procedure is complete.
-
Spill Management Plan
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
Table 2: Spill Cleanup Protocol
| Spill Scenario | Action |
| Small Spill (in fume hood) | 1. Ensure all required PPE is worn. 2. Gently cover the spill with an absorbent material (e.g., vermiculite (B1170534) or sand) to prevent the powder from becoming airborne. 3. Carefully sweep the absorbent material and spilled chemical into a designated hazardous waste container. 4. Wipe the area with a wet paper towel, and dispose of the towel as hazardous waste.[4] |
| Large Spill (or outside fume hood) | 1. Evacuate all non-essential personnel from the area. 2. Alert others in the vicinity and restrict access to the contaminated area. 3. If safe to do so, increase ventilation to the area. Avoid actions that could create dust clouds. 4. Contact your institution's Environmental Health and Safety (EHS) department immediately for assistance with the cleanup. |
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[2]
Experimental Protocol: Waste and Container Disposal
-
Solid Waste:
-
Collect all unused this compound, contaminated PPE (gloves, weigh paper, etc.), and spill cleanup materials in a clearly labeled, sealed, and chemically compatible hazardous waste container.
-
The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Liquid Waste:
-
Collect any solutions containing this compound and any solvent used for rinsing contaminated glassware in a separate, labeled hazardous waste container for liquid waste.
-
-
Empty Container Decontamination:
-
To render an empty container non-hazardous for disposal, it must be triple-rinsed.
-
Rinse the empty container three times with a suitable solvent (e.g., acetone (B3395972) or ethanol).[1]
-
Crucially, collect all three rinsates as hazardous liquid waste. [1]
-
After triple-rinsing, allow the container to air dry completely in a fume hood.
-
Once dry, deface or remove the original label and mark the container as "EMPTY".[1] The clean container can then be disposed of as regular laboratory glass or plastic waste, depending on the material.
-
-
Waste Pickup:
-
Store sealed and labeled hazardous waste containers in a designated satellite accumulation area.
-
Follow your institution's procedures to request a hazardous waste pickup.
-
Visual Workflow Diagrams
Caption: Workflow for the safe handling of this compound.
Caption: Disposal workflow for this compound and its containers.
References
- 1. - Division of Research Safety | Illinois [drs.illinois.edu]
- 2. acs.org [acs.org]
- 3. marshall.edu [marshall.edu]
- 4. ehs.utk.edu [ehs.utk.edu]
- 5. Instructions for Cleaning Spills of Powdered Hazardous Drugs | Duke OESO [safety.duke.edu]
- 6. Spill Cleanup – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 7. westlab.com [westlab.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
